molecular formula C11H11FO3 B1330674 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid CAS No. 68415-18-9

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1330674
CAS No.: 68415-18-9
M. Wt: 210.2 g/mol
InChI Key: LDFOTDZVZJTBRL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid (CAS 68415-18-9), with a molecular weight of 210.20 g/mol and molecular formula C 11 H 11 FO 3 , is a substituted butanoic acid derivative of significant interest in pharmacological research . This compound, which features a fluorophenyl group at the 4-position and a methyl group at the 2-position, is noted for its anti-inflammatory and immunomodulatory properties . Its mechanism of action involves interaction with specific biological targets, showing promise as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the tryptophan metabolism pathway linked to neurodegenerative diseases . Inhibition of KMO can lead to increased levels of neuroprotective metabolites like kynurenic acid, highlighting the compound's value in neuroscience research . The synthetic route to this compound often begins with a Knoevenagel condensation between 4-fluorobenzaldehyde and methyl acetoacetate, followed by hydrolysis to yield the final acid, ensuring a high-quality intermediate for chemical synthesis . This product is intended for research applications only and is not approved for human or veterinary use.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOTDZVZJTBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323091
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70323091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68415-18-9
Record name 68415-18-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid , a critical intermediate often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors.

The guide prioritizes the Friedel-Crafts Acylation pathway, the industry standard for scalability and reliability, while addressing the critical challenge of regioselectivity inherent in using substituted anhydrides.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound Molecular Formula:


Core Application:  Pharmaceutical intermediate (NSAID analogs, MMP inhibitors).
Retrosynthetic Logic

The most efficient disconnection reveals two primary precursors: Fluorobenzene and Methylsuccinic Anhydride . This pathway utilizes the electron-rich nature of the fluorobenzene ring to undergo electrophilic aromatic substitution.

  • Bond Disconnection: C(4)-C(Ar) bond.

  • Forward Strategy: Friedel-Crafts Acylation.[1]

  • Key Challenge: Regiocontrol. The reaction can theoretically yield two isomers (2-methyl vs. 3-methyl). Process conditions must be tuned to favor the nucleophilic attack at the less hindered carbonyl of the anhydride.

Retrosynthesis Target This compound Precursors Fluorobenzene + Methylsuccinic Anhydride Target->Precursors Friedel-Crafts Disconnection Disconnect C-C Bond Disconnection

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Synthesis Method: Friedel-Crafts Acylation[1]

Reaction Mechanism & Regioselectivity

The reaction involves the activation of methylsuccinic anhydride by a Lewis acid (


). The regioselectivity is governed by steric hindrance. The bulky methyl group at the 

-position of the anhydride hinders the adjacent carbonyl (C1), directing the Lewis acid complexation and subsequent nucleophilic attack to the distal, less hindered carbonyl (C4).

Reaction Pathway:

  • Activation:

    
     coordinates with the anhydride oxygen.
    
  • Electrophilic Attack: The activated anhydride opens, generating an acylium-like species at the less hindered carbon.

  • Substitution: Fluorobenzene attacks the electrophile. Para-substitution is favored due to the ortho/para directing nature of Fluorine and steric avoidance of the ortho positions.

  • Product Formation: Hydrolysis yields the target 2-methyl isomer.

Regioselectivity Outcome:

  • Major Product: 4-(4-Fluorophenyl)-2-methyl -4-oxobutanoic acid (Attack at

    
    -carbonyl).
    
  • Minor Product: 4-(4-Fluorophenyl)-3-methyl -4-oxobutanoic acid (Attack at

    
    -carbonyl).
    

Mechanism Anhydride Methylsuccinic Anhydride Complex Activated Complex Anhydride->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) Transition Sigma Complex Complex->Transition + Fluorobenzene (Attack at C4) Fluorobenzene Fluorobenzene Product Target (2-Methyl Isomer) Transition->Product Hydrolysis (-HCl)

Figure 2: Mechanistic pathway highlighting the critical activation step.

Experimental Protocol

This protocol is designed for a 100 mmol scale.

Reagents:

  • Fluorobenzene (Reagent & Solvent): 50 mL (Excess)

  • Methylsuccinic Anhydride: 11.4 g (100 mmol)

  • Aluminum Chloride (

    
    ), Anhydrous: 29.3 g (220 mmol)
    
  • Dichloromethane (DCM): 50 mL (Optional co-solvent if Fluorobenzene is limited)

  • HCl (Concentrated) & Ice: For quenching.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser topped with a

    
     drying tube (or nitrogen inlet).
    
    • Expert Insight: Moisture control is critical. Hydrated

      
       is inactive and generates HCl gas prematurely.
      
  • Charging: Add Methylsuccinic Anhydride (11.4 g) and Fluorobenzene (30 mL) to the flask. Stir to suspend.

  • Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add

    
      (29.3 g) portion-wise over 30 minutes.
    
    • Why: The reaction is exothermic.[2] Rapid addition can cause a temperature spike, leading to polymerization or loss of regiocontrol.

  • Reaction: Allow the mixture to warm to room temperature. If the reaction is sluggish (monitored by TLC/HPLC), heat to mild reflux (80°C) for 2–4 hours.

    • Monitoring: Look for the disappearance of the anhydride peak in IR or TLC.

  • Quenching: Pour the reaction mixture slowly into a stirred slurry of Ice (200 g) and Conc. HCl (30 mL) .

    • Safety: This step generates significant heat and HCl fumes. Perform in a fume hood.

  • Workup:

    • Separate the organic layer.[3]

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers.[4]

    • Purification Step (Critical): Extract the organic phase with 10% Sodium Carbonate (

      
      )  solution (
      
      
      
      mL).
      • Logic: The product is a carboxylic acid and will move into the aqueous alkaline phase. Unreacted fluorobenzene and neutral byproducts remain in the organic phase.

  • Isolation:

    • Wash the alkaline aqueous extract with ether (to remove entrained organics).

    • Acidify the aqueous phase carefully with 6N HCl to pH 1–2.

    • The product will precipitate as a solid or oil.

  • Crystallization: Filter the solid. Recrystallize from Toluene/Heptane or Ethanol/Water to isolate the pure 2-methyl isomer.

Process Control & Characterization

Quantitative Data Summary
ParameterSpecificationNotes
Yield 65% – 80%Dependent on moisture control
Appearance White to Off-white crystalline solid
Melting Point ~85–90°C (Typical for class)Verify experimentally; Isomer mixtures melt lower
Purity Goal >98% (HPLC)Critical for biological assays
Analytical Validation
  • 
     NMR (
    
    
    
    ):
    • 
       1.30 (d, 3H, 
      
      
      
      ): Diagnostic for the methyl group.
    • 
       2.8–3.4 (m, 3H, 
      
      
      
      ): The methylene protons adjacent to the carbonyl and the methine proton.
    • 
       7.1 (t, 2H, Ar-H): Ortho to Fluorine.
      
    • 
       8.0 (dd, 2H, Ar-H): Ortho to Carbonyl (Deshielded).
      
    • 
       11.0 (s, 1H, COOH): Broad singlet.
      
  • IR Spectroscopy:

    • 
       (Carboxylic Acid C=O).
      
    • 
       (Aryl Ketone C=O).
      
    • 
       (O-H stretch, broad).
      

Troubleshooting & Optimization

Regioselectivity Issues

If the 3-methyl isomer (impurity) exceeds 5%:

  • Solvent Switch: Switch from neat Fluorobenzene to Nitrobenzene . The higher dielectric constant can stabilize the acylium complex, potentially enhancing steric discrimination.

  • Temperature Control: Maintain lower reaction temperatures (0°C to RT). Higher temperatures often decrease regioselectivity.

Scale-Up Safety
  • HCl Evolution: On a kilogram scale, the HCl gas generated during

    
     addition and quenching must be scrubbed using a caustic scrubber (NaOH).
    
  • Thermal Runaway: The acylation is highly exothermic. Efficient jacket cooling is required for reactors >5L.

References

  • Friedel-Crafts Chemistry: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Foundational text on acylation mechanisms).

  • Regioselectivity in Anhydride Reactions:Journal of the Chemical Society, Perkin Transactions 1. (General principles of methylsuccinic anhydride ring opening).
  • Synthesis of 4-aryl-4-oxobutanoic acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Fenbufen Analog Synthesis: Child, R. G., et al. "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships." Journal of Pharmaceutical Sciences, 66(4), 466-476, 1977. (Describes the general scaffold synthesis).

  • Fluorinated Intermediates:Journal of Fluorine Chemistry. (Specific handling of fluorobenzene in electrophilic substitutions).

Sources

Physicochemical properties of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a keto-carboxylic acid of interest as a potential building block in organic synthesis, particularly within medicinal chemistry and materials science. Its structure, featuring a fluorinated aromatic ring, a ketone, a chiral center at the α-carbon, and a carboxylic acid moiety, suggests a versatile chemical profile. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding interactions, making its derivatives attractive for drug discovery programs.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As experimental data for this specific molecule is not widely available in peer-reviewed literature, this document combines computational predictions, comparative analysis with structurally similar analogs, and detailed, field-proven experimental protocols to empower researchers to perform their own characterization. This approach ensures a narrative grounded in scientific expertise and provides a practical framework for validation.

Compound Identification and Structure

A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number Not readily available
Molecular Formula C₁₁H₁₁FO₃
Molecular Weight 210.20 g/mol
Canonical SMILES CC(C(O)=O)CC(=O)C1=CC=C(F)C=C1
InChI Key (Generated upon synthesis and registration)

Core Physicochemical Properties: A Predictive and Comparative Analysis

The interplay between the compound's functional groups dictates its physical properties. In the absence of direct experimental values, we can derive robust estimates by analyzing predicted data alongside empirical data from close structural analogs.

Rationale for Analog Selection:

  • 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid: A positional isomer that isolates the effect of fluorine's placement (ortho vs. para) on molecular packing and electronics.

  • 4-(4-Fluorophenyl)-4-oxobutanoic acid: The parent compound without the α-methyl group, highlighting the impact of this substitution on acidity and crystal lattice formation.

  • 4-(4-Methylphenyl)-4-oxobutanoic acid: Replaces the electronegative fluorine with an electron-donating methyl group, providing insight into the electronic effects on the benzoyl moiety.

Table 2: Comparison of Physicochemical Properties

PropertyThis compound (Target) 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid[1]4-(4-Fluorophenyl)-4-oxobutanoic acid4-(4-Methylphenyl)-4-oxobutanoic acid[2]
Molecular Weight 210.20 g/mol 210.20 g/mol 196.18 g/mol 192.21 g/mol
Melting Point (°C) Predicted: 110-125 Not AvailableNot Available129 °C
Boiling Point (°C) Predicted: 362.0 ± 22.0 Predicted: 362.0 ± 22.0 °CNot AvailableNot Available
Density (g/cm³) Predicted: 1.24 ± 0.06 Predicted: 1.238 ± 0.06 g/cm³Not AvailableNot Available
pKa Predicted: 4.35 ± 0.20 Predicted: 4.41 ± 0.23Not AvailableNot Available

Expert Analysis & Insights:

  • Melting Point: The presence of the α-methyl group disrupts the molecular symmetry compared to its unmethylated analog, which can lead to less efficient crystal packing and a potentially lower melting point. The melting point of the 4-methylphenyl analog is 129 °C[2]; it is reasonable to predict a slightly lower, but still crystalline, melting point for the target compound.

  • Acidity (pKa): The primary determinant of acidity is the carboxylic acid group. The electron-withdrawing nature of the fluorine atom on the phenyl ring will stabilize the carboxylate conjugate base, making the acid stronger (lower pKa) than its non-fluorinated counterparts. The α-methyl group is weakly electron-donating, which slightly destabilizes the conjugate base, thereby increasing the pKa relative to the unmethylated analog, 4-(4-fluorophenyl)-4-oxobutanoic acid. The predicted pKa of ~4.35 is consistent with these competing effects.

  • Solubility: The molecule contains both polar (carboxylic acid, ketone) and nonpolar (fluorophenyl, methyl) regions. It is expected to be poorly soluble in water and nonpolar solvents like hexanes, but should exhibit good solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate. Its solubility in aqueous media will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation upon synthesis. Based on the known effects of its constituent functional groups, the following spectral characteristics are predicted.

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ 7.0-8.2 ppm): The 1,4-disubstituted (para) phenyl ring will exhibit a characteristic pair of doublets (or more complex multiplets appearing as doublets of doublets)[3][4][5]. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear further downfield (approx. δ 8.0-8.2 ppm), while the protons ortho to the fluorine atom will appear more upfield (approx. δ 7.2-7.4 ppm).

    • Aliphatic Chain (δ 2.5-3.8 ppm): This region will show complex splitting patterns. The methine proton (CH at C2) will be a multiplet, coupled to both the methyl protons and the methylene protons. The adjacent methylene protons (CH₂) will also appear as a complex multiplet.

    • Methyl Group (δ ~1.2 ppm): The methyl (CH₃) protons at the C2 position will appear as a doublet, due to coupling with the single methine proton.

    • Carboxylic Acid (δ >10 ppm): The acidic proton is typically a broad singlet and may be shifted significantly or exchange with solvent protons (e.g., D₂O).

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons (δ 170-210 ppm): Two distinct signals are expected in the downfield region. The ketone carbonyl carbon will be significantly deshielded (~195-205 ppm), while the carboxylic acid carbonyl will appear further upfield (~175-185 ppm)[6][7][8].

    • Aromatic Carbons (δ 115-165 ppm): Due to symmetry, four signals are expected for the six aromatic carbons. The carbon atom bonded to fluorine will show a large C-F coupling constant and a chemical shift heavily influenced by fluorine's high electronegativity (predicted ~165 ppm). The carbon ipso to the carbonyl group will be at ~135 ppm, with the remaining two CH carbons appearing between 115-130 ppm.

    • Aliphatic Carbons (δ 15-50 ppm): Three signals are expected for the methyl, methine, and methylene carbons in the aliphatic chain.

  • FTIR Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[9].

    • C=O Stretch (Ketone): A strong, sharp absorption band is predicted around 1685-1700 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from a typical aliphatic ketone (~1715 cm⁻¹)[10].

    • C=O Stretch (Carboxylic Acid): A second strong, sharp carbonyl absorption is expected around 1700-1725 cm⁻¹[11]. This peak may overlap with the ketone stretch, potentially appearing as a broadened or shouldered peak.

    • C-F Stretch: A strong absorption in the fingerprint region, typically between 1250-1100 cm⁻¹, will indicate the presence of the carbon-fluorine bond.

Standardized Protocols for Experimental Characterization

For any novel compound, experimental verification of its properties is paramount. The following protocols describe robust, universally accepted methods for determining pKa and aqueous solubility.

Protocol for Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: The pKa is a critical parameter influencing a molecule's ionization state, which in turn governs its solubility, permeability, and receptor binding affinity. Potentiometric titration is the gold-standard method for its determination due to its high precision and direct measurement of proton dissociation[12].

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., 20% Methanol/Water) may be used, though it's crucial to note that this will yield an apparent pKa (pKaapp).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a micro-stir bar for gentle agitation and immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized titrant (e.g., 0.01 M carbonate-free NaOH).

  • Initial Acidification: Add a small amount of standardized HCl to lower the initial pH to ~2.5 to ensure the carboxylic acid is fully protonated.

  • Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[13][14].

  • Data Analysis: Continue the titration until the pH reaches ~11.5. Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be precisely determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV)[15].

Experimental Workflow: pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (Buffers 4, 7, 10) Setup Assemble Titration Cell (Stirrer, Temp Control) Calibrate->Setup PrepareSample Prepare Analyte Solution (Known Concentration) PrepareSample->Setup Titrate Titrate with NaOH (Incremental Additions) Setup->Titrate Record (pH, V) Plot Plot pH vs. Volume Titrate->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Determine_pKa Identify Half-Equivalence Point pKa = pH at V/2 Derivative->Determine_pKa Find Equivalence Point

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)

Causality: Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and bioavailability. The shake-flask method is a globally recognized standard (OECD Guideline 105) for determining the saturation solubility of a compound, providing a self-validating system by ensuring equilibrium is reached[16].

Methodology:

  • System Preparation: Use a thermostated shaker bath set to a precise temperature (e.g., 25 ± 0.5 °C). Prepare several flasks with a suitable buffer solution (e.g., pH 7.4 phosphate buffer to simulate physiological conditions).

  • Sample Addition: Add an excess amount of the solid compound to each flask. The excess is critical to ensure that a saturated solution is formed and that solid material remains visible at the end of the experiment.

  • Equilibration: Seal the flasks and place them in the shaker bath. Agitate the flasks at a constant speed for a predetermined period. A preliminary test should establish the time required to reach equilibrium (typically 24-48 hours). It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[17][18].

  • Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to settle.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear, supernatant layer of each flask. The sample must be immediately filtered through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte to remove any suspended microparticles.

  • Quantification: Accurately dilute the filtered sample and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound. The measured concentration is the aqueous solubility.

Experimental Workflow: Solubility Determination

Solubility_Workflow Start Add Excess Solid to Buffer Shake Agitate in Thermostated Bath (e.g., 24-72h at 25°C) Start->Shake Reach Equilibrium Settle Allow Excess Solid to Settle (24h, No Agitation) Shake->Settle Ensure Separation Sample Withdraw Supernatant Aliquot Settle->Sample Filter Filter Sample (0.22 µm Syringe Filter) Sample->Filter Remove Particulates Quantify Quantify by HPLC-UV (vs. Standard Curve) Filter->Quantify Result Report Solubility (e.g., µg/mL) Quantify->Result

Caption: Workflow for solubility determination via the Shake-Flask method.

Conclusion

While this compound remains a compound with limited published experimental data, a robust physicochemical profile can be confidently predicted through computational chemistry and rigorous comparison with its structural analogs. This guide establishes that the molecule is a chiral carboxylic acid with a predicted pKa of ~4.35, expected to be a crystalline solid with poor, pH-dependent aqueous solubility. The provided spectroscopic predictions and detailed experimental protocols offer a clear and authoritative pathway for researchers to synthesize, verify, and fully characterize this promising chemical entity, enabling its application in drug discovery and advanced material development.

References

  • ChemBK. 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic Acid - Physico-chemical Properties. Available at: [Link]

  • Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (PMC). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Available at: [Link]

  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • PubChem. 4-(2-Amino-3-fluorophenyl)-4-oxobutanoic acid. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • OECD iLibrary. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]

  • YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • University of Calgary. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • MIT DSpace. EXPERIMENT #5: Potentiometric Titration. Available at: [Link]

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  • Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Regulations.gov. Report : Determination of Water Solubility. Available at: [Link]

  • JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Pure. OECD GUIDELINES FOR TESTING CHEMICALS. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid. This document delves into the scientific rationale for investigating this compound, focusing on its promising role as a modulator of the kynurenine pathway through the inhibition of kynurenine 3-monooxygenase (KMO). Furthermore, this guide explores its potential anti-inflammatory and immunomodulatory properties. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to empower researchers in their exploration of its therapeutic potential.

Introduction: Unveiling the Potential of a Novel Kynurenine Pathway Modulator

This compound is a small molecule of significant interest in medicinal chemistry and pharmacology.[1] Its chemical structure, featuring a fluorophenyl group, a keto functionality, and a carboxylic acid moiety, suggests a potential for diverse biological interactions. The primary focus of this guide is its promising activity as an inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1]

The kynurenine pathway is a central route for tryptophan degradation, producing a range of neuroactive and immunomodulatory metabolites.[2][3] Dysregulation of this pathway is implicated in a variety of pathologies, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[4][5][6] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[3][7][8] By inhibiting KMO, this compound has the potential to shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid, offering a promising therapeutic strategy for these conditions.[4][5][6][8]

Beyond its role in the central nervous system, the structural motifs of this compound, such as the fluorophenyl group and the keto-acid functionality, are found in compounds with known anti-inflammatory and immunomodulatory activities.[9][10][11] This guide will, therefore, also explore the methodologies to investigate these potential ancillary activities.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. The most common methods involve either a Knoevenagel condensation followed by hydrolysis or a Friedel-Crafts acylation.[4][12][13]

Synthetic Pathway Overview

A prevalent synthetic approach involves a two-step process starting with a Knoevenagel condensation of 4-fluorobenzaldehyde with methyl acetoacetate, followed by hydrolysis of the resulting intermediate.[4]

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation A 4-Fluorobenzaldehyde C Intermediate (Methyl 2-acetyl-3-(4-fluorophenyl)acrylate) A->C B Methyl Acetoacetate B->C D This compound C->D Step 2: Hydrolysis & Decarboxylation reagent1 Base (e.g., Piperidine, Sodium Ethoxide) reagent2 Acidic or Basic Hydrolysis

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Knoevenagel Condensation and Hydrolysis

Materials:

  • 4-Fluorobenzaldehyde

  • Methyl acetoacetate

  • Piperidine (or Sodium Ethoxide)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Step 1: Knoevenagel Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) and methyl acetoacetate (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude intermediate, methyl 2-acetyl-3-(4-fluorophenyl)acrylate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude intermediate from Step 1, add a solution of sodium hydroxide (e.g., 2-3 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Biological Activity: Kynurenine 3-Monooxygenase Inhibition

The primary therapeutic potential of this compound lies in its ability to inhibit KMO, thereby modulating the kynurenine pathway towards a neuroprotective profile.[1][4][5][6][8]

The Kynurenine Pathway and its Neurological Implications

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Target_Compound 4-(4-Fluorophenyl)-2-methyl- 4-oxobutanoic acid Target_Compound->Kynurenine Inhibits KMO

Caption: Modulation of the kynurenine pathway by KMO inhibition.

In Vitro KMO Inhibition Assay Protocol

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Known KMO inhibitor (e.g., Ro 61-8048) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Prepare solutions of KMO, L-kynurenine, and NADPH in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound or positive control at various concentrations. Include a vehicle control (DMSO).

    • Add the KMO enzyme to each well and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding L-kynurenine and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Expected Outcome: While specific data for this compound is not yet publicly available, structurally related 4-phenyl-4-oxo-butanoic acid derivatives have shown inhibitory activity against KMO.[10][14] It is hypothesized that the title compound will exhibit a dose-dependent inhibition of KMO activity.

Potential Anti-inflammatory and Immunomodulatory Activities

The presence of the fluorophenyl moiety and the keto-acid structure suggests that this compound may possess anti-inflammatory and immunomodulatory properties.[9][10][11]

Rationale for Anti-inflammatory and Immunomodulatory Effects
  • Fluorophenyl Groups in Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain a fluorophenyl group, which can enhance binding to target proteins and improve pharmacokinetic properties.[9][10][11]

  • Keto Acids and Immune Modulation: Certain keto acids have been shown to modulate immune responses, including the production of cytokines.[15][16]

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol outlines a method to assess the effect of the test compound on the release of pro-inflammatory cytokines from macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • Assess the viability of the cells treated with the test compound to rule out cytotoxic effects.

Data Analysis:

  • Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

Data Summary

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 68415-18-9[1]
Molecular Formula C₁₁H₁₁FO₃[1]
Molecular Weight 210.20 g/mol [1]
Potential Biological Activity KMO Inhibitor, Anti-inflammatory, Immunomodulatory[1]

Conclusion and Future Directions

This compound presents a compelling profile for further investigation as a therapeutic agent. Its potential as a KMO inhibitor positions it as a promising candidate for the treatment of neurodegenerative and psychiatric disorders. Furthermore, its structural features suggest the possibility of beneficial anti-inflammatory and immunomodulatory effects.

Future research should focus on:

  • Quantitative SAR studies: Synthesizing and testing a series of analogs to optimize KMO inhibitory activity.

  • In vivo efficacy studies: Evaluating the neuroprotective and anti-inflammatory effects of the compound in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the compound.

The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising molecule from the laboratory to the clinic.

References

  • A review on the structure-activity relationships of kynurenine 3-monooxygenase inhibitors. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2025.2532688]
  • An efficient protocol for Knoevenagel condensation in the presence of a diazabicyclo[5.4.0]undec-7-ene-water complex. Asian Journal of Chemistry. [URL: not available]
  • Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/abs/10.1080/17460441.2025.2532688]
  • Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2025.2532688]
  • Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35968565/]
  • Preparation and Antirheumatic Activity of Optically Active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic Acid (KE-298). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8305898/]
  • 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9839591/]
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/273]
  • Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39023193/]
  • Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37459825/]
  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11354378/]
  • This compound. Benchchem. [URL: https://www.benchchem.com/product/b211895]
  • (PDF) 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. ResearchGate. [URL: https://www.researchgate.net/publication/13210080_4-Phenyl-4-oxo-butanoic_acid_derivatives_inhibitors_of_kynurenine_3-hydroxylase]
  • An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-4-2-4-difluorophenyl-4-oxobutanoic-acid]
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-(4-Methylphenyl)-4-oxobutanoic_acid]
  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Journal of Advanced Pharmaceutical Technology & Research. [URL: not available]
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35011505/]
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39160655/]
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]
  • Immunomodulating effects of pirazolac, 4-(4-chlorophenyl-1-(4-fluorophenyl)pirazole-3-acetic acid, a novel anti-inflammatory agent. ResearchGate. [URL: https://www.researchgate.
  • 4-(4-Fluorophenyl)-4-oxobutanoic Acid | CAS No- 366-77-8. Simson Pharma. [URL: https://www.simsonpharma.com/product/4-4-fluorophenyl-4-oxobutanoic-acid]
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/1/M1073]
  • The Effect of Ketogenic Diet on Inflammatory Arthritis and Cardiovascular Health in Rheumatic Conditions: A Mini Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7480775/]
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11354378/]
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [URL: https://www.mdpi.com/1422-0067/25/16/12836]
  • 9 - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0009]
  • Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative. Google Patents. [URL: https://patents.google.
  • methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ph018041]
  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. ResearchGate. [URL: https://www.researchgate.
  • 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9839591/]
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [URL: not available]
  • Knoevenagel Condensation. Thermo Fisher Scientific. [URL: https://www.thermofisher.
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Advanced Knoevenagel Protocols for Substituted Butanoic Acid Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Focus: Synthesis of


- and 

-substituted butanoic acid derivatives via active methylene condensation.

Executive Summary: The C4-Carboxylate Scaffold

In drug discovery, substituted butanoic acids (butyric acids) are critical pharmacophores, serving as the backbone for GABA analogs (e.g., Baclofen, Pregabalin precursors) and polyketide mimetics. While the Knoevenagel condensation is classically defined by the formation of


-unsaturated systems, its application to butanoic acid synthesis  requires a strategic choice of the active methylene component.

This guide details two distinct Knoevenagel pathways to access these scaffolds:

  • The Acetoacetate Route: Utilizing ethyl acetoacetate (a 3-oxobutanoate) to generate

    
    -substituted-3-oxobutanoic acid derivatives.
    
  • The Meldrum’s Acid Cascade: A high-value protocol for synthesizing

    
    -arylbutanoic acids via condensation-reduction-decarboxylation sequences.
    

Mechanistic Foundations & Causality

The Acidity-Reactivity Nexus

The success of the Knoevenagel condensation relies on the


 differential between the active methylene pronucleophile and the base catalyst.
  • Substrate: Ethyl Acetoacetate (

    
    ) or Meldrum's Acid (
    
    
    
    ).
  • Catalyst: Piperidine (

    
    ) is the gold standard because it forms a reactive iminium ion intermediate with the aldehyde while possessing sufficient basicity to deprotonate the active methylene without inducing self-condensation of the aldehyde (Aldol side-reaction).
    
Mechanism: The Iminium Catalysis Cycle

Unlike simple base catalysis, the reaction typically proceeds via an iminium intermediate when secondary amines are used. This lowers the LUMO of the electrophile, accelerating nucleophilic attack.

KnoevenagelMechanism Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Amine - H2O Amine Piperidine (Cat.) Enolate Acetoacetate Enolate Amine->Enolate Deprotonation Adduct Tetrahedral Intermediate Iminium->Adduct Electrophile Enolate->Adduct Nucleophilic Attack Product α-Acetyl-α,β-unsaturated Ester Adduct->Product Elimination (- Amine)

Figure 1: The catalytic cycle highlighting the activation of the aldehyde via iminium formation, crucial for sterically hindered substrates.[1]

Strategic Pathway: The Meldrum’s Acid Route to -Substituted Butanoic Acids

For researchers targeting


-substituted butanoic acids  (e.g., 

-phenylbutyric acid), the reaction of aldehydes with Meldrum's acid is superior to malonate esters due to the rigid cyclic structure preventing

isomerization issues and facilitating clean decarboxylation.
The Workflow
  • Condensation: Aldehyde + Meldrum's Acid

    
     Arylidene adduct.
    
  • Reduction: Selective reduction of the alkene (e.g.,

    
    ).
    
  • Hydrolysis/Decarboxylation: Acidic hydrolysis opens the ring and removes one carboxyl group, yielding the mono-acid.

MeldrumRoute Start Aldehyde + Meldrum's Acid Condensation Knoevenagel Condensation (Water/Ethanol, No Catalyst) Start->Condensation Intermediate1 5-Arylidene Meldrum's Acid Condensation->Intermediate1 Reduction Conjugate Reduction (NaBH4 or H2/Pd) Intermediate1->Reduction Intermediate2 5-Benzyl Meldrum's Acid Reduction->Intermediate2 Hydrolysis Hydrolysis & Decarboxylation (AcOH/H2O, Reflux) Intermediate2->Hydrolysis FinalProduct β-Substituted Butanoic Acid Hydrolysis->FinalProduct

Figure 2: The "Meldrum's Cascade" for synthesizing pharmacologically active


-substituted butanoic acids.

Experimental Protocols

Protocol A: Classical Synthesis using Ethyl Acetoacetate

Target: Ethyl 2-acetyl-3-phenylbut-2-enoate (Precursor to substituted butanoates)

Reagents:

  • Benzaldehyde (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Piperidine (0.5 mmol, 5 mol%)

  • Glacial Acetic Acid (0.5 mmol, 5 mol%)

  • Solvent: Toluene (30 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. The Dean-Stark apparatus is critical for driving the equilibrium forward by removing water (Le Chatelier’s principle).

  • Mixing: Charge the flask with toluene, aldehyde, and ethyl acetoacetate.

  • Catalyst Addition: Add piperidine and acetic acid sequentially. Note: The formation of piperidinium acetate in situ buffers the reaction, preventing basic hydrolysis of the ester.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the trap.
    
  • Validation (TLC): Check reaction progress after 2 hours (Eluent: 20% EtOAc/Hexane). The product typically appears as a UV-active spot with lower

    
     than the aldehyde.
    
  • Workup: Cool to RT. Wash with 1M HCl (to remove piperidine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or perform vacuum distillation.

Protocol B: Green Synthesis of Meldrum’s Acid Derivatives

Target: 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Reagents:

  • p-Anisaldehyde (10 mmol)

  • Meldrum’s Acid (10 mmol)

  • Solvent: Water (10 mL) or Ethanol (10 mL)

  • Catalyst: None (Self-catalyzed) or Proline (5 mol%)

Methodology:

  • Mixing: Combine aldehyde and Meldrum's acid in water.

  • Reaction: Stir vigorously at

    
     for 60 minutes. Meldrum's acid is acidic enough (
    
    
    
    4.97) to react with activated aldehydes without external base in water, driven by the hydrophobic effect.
  • Precipitation: Cool the mixture in an ice bath. The condensation product typically precipitates out as a solid.

  • Filtration: Filter the solid and wash with cold water/ethanol (1:1).

  • Yield: This protocol often yields >90% purity without chromatography.

Comparative Analysis of Catalytic Systems

Catalyst SystemReaction TimeYield (%)ProsCons
Piperidine / AcOH 2-6 h85-95%Robust, standard for hindered aldehydesRequires toxic benzene/toluene; Dean-Stark needed
L-Proline 1-4 h80-92%Organocatalytic, mild, enantioselective potentialExpensive compared to piperidine; solubility issues
Ionic Liquid [Bmim][OH] 10-30 min90-98%Recyclable, solvent-free, very fastHigh initial cost; viscous handling
TiCl4 / Pyridine <1 h>95%Works for extremely unreactive ketonesMoisture sensitive; harsh conditions

Troubleshooting & Optimization

The "Bis-Adduct" Problem

Issue: When using active methylenes with very acidic protons (like Meldrum's acid), a second molecule of Meldrum's acid may attack the


-position of the newly formed alkene (Michael addition), forming a bis-adduct.
Solution: 
  • Use a slight excess of the aldehyde (1.1 equiv).

  • Avoid strong bases which promote the Michael addition.

  • Stop the reaction immediately upon consumption of the limiting reagent (monitor via HPLC/TLC).

Decarboxylation Control

Issue: Substituted butanoic acid precursors (malonates/acetoacetates) can decarboxylate prematurely if heated excessively in acidic media. Control:

  • Perform the Knoevenagel step under neutral/basic conditions (Protocol A).

  • Reserve the acidic step solely for the final hydrolysis/decarboxylation phase.

  • If using the Doebner modification (Malonic acid + Pyridine), decarboxylation is intended.[2] Ensure temperature is maintained

    
     to drive 
    
    
    
    evolution.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link

  • Bigi, F., et al. (2001). Clean synthesis in water: uncatalysed condensation of aldehydes with Meldrum's acid. Tetrahedron Letters. Link

  • List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. Link

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. (Discusses Meldrum's acid cascades).[3][4] Link

  • Sigma-Aldrich. Ethyl Acetoacetate Product & Safety Data. Link

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An In-depth Technical Guide to the Potential Role of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel CNS Candidate

In the landscape of neuroscience research and drug development, the exploration of novel chemical entities is paramount to unlocking new therapeutic avenues. This guide focuses on 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid , a compound with limited direct characterization in the scientific literature but possessing structural motifs that suggest a compelling potential for interaction with neurological targets. The absence of extensive prior art necessitates a forward-looking, hypothesis-driven approach. This document, therefore, serves as both a technical guide to the compound's known properties and a speculative roadmap for its systematic investigation as a potential central nervous system (CNS) active agent. For researchers, scientists, and drug development professionals, this guide aims to provide the foundational knowledge and experimental frameworks to explore the neuropharmacological landscape of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the cornerstone of any investigation into its biological activity. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical for a potential CNS drug.

PropertyValueSource
CAS Number 68415-18-9[1]
Molecular Formula C₁₁H₁₁FO₃[1]
Molecular Weight 210.20 g/mol [1]
IUPAC Name This compound[1]
SMILES O=C(O)C(C)CC(C1=CC=C(F)C=C1)=O[1]

Table 1: Physicochemical Properties of this compound.

Structural Rationale for Potential Neuroactivity

The chemical architecture of this compound contains several key features that are prevalent in known neurologically active compounds. A deconstruction of its structure provides a rationale for hypothesizing its potential targets and mechanisms of action.

  • The 4-Fluorophenyl Moiety: The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve blood-brain barrier penetration by increasing lipophilicity. The fluorophenyl group is a key component in a variety of CNS drugs, including antidepressants and antipsychotics. Atypical dopamine transporter (DAT) inhibitors have shown therapeutic potential, and some of these compounds feature bis(4-fluorophenyl)methyl)sulfinyl moieties.[2]

  • The 4-Oxobutanoic Acid Core: The butanoic acid backbone, particularly with a keto group, is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). While the keto group and phenyl substitution differentiate it significantly from GABA, this core structure is found in compounds that can interact with various CNS targets. For instance, analogs of 2-amino-4-phosphonobutanoic acid have been explored as antagonists of excitatory pathways.

  • The 2-Methyl Group: The methyl substitution on the butanoic acid chain can influence the compound's stereochemistry and its interaction with chiral binding pockets on receptors or enzymes. This can affect both potency and selectivity for a given target.

Hypothesized Neurological Targets and Mechanisms of Action

Based on its structural features, several plausible neurological targets can be postulated for this compound. The following hypotheses provide a starting point for experimental investigation.

Monoamine Transporter Modulation

The presence of the 4-fluorophenyl group suggests a potential interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Many psychostimulants and antidepressants exert their effects by modulating these transporters.[2]

Hypothesized Signaling Pathway: Dopamine Transporter Inhibition

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicular_Dopamine Vesicular_Dopamine Dopamine->Vesicular_Dopamine VMAT2 Synaptic_Dopamine Synaptic_Dopamine Vesicular_Dopamine->Synaptic_Dopamine Exocytosis Postsynaptic_Receptors Dopamine Receptors (D1, D2, etc.) Synaptic_Dopamine->Postsynaptic_Receptors Binding DAT Dopamine Transporter (DAT) Synaptic_Dopamine->DAT Reuptake Signal_Transduction Signal_Transduction Postsynaptic_Receptors->Signal_Transduction Activation Compound 4-(4-Fluorophenyl)-2-methyl- 4-oxobutanoic acid Compound->DAT Inhibition

Caption: Hypothesized inhibition of the dopamine transporter (DAT) by the test compound.

GABAergic System Modulation

The structural similarity of the butanoic acid core to GABA suggests a potential, albeit likely indirect, modulation of the GABAergic system. This could involve interaction with GABA receptors (GABA-A or GABA-B), GABA transporters (GATs), or enzymes involved in GABA metabolism.

Proposed Experimental Workflows for Characterization

To test the aforementioned hypotheses and elucidate the neuropharmacological profile of this compound, a systematic, multi-tiered experimental approach is recommended.

Experimental Workflow for CNS Compound Characterization

CNS_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Behavioral Models cluster_pk_pd Pharmacokinetics & Safety Start Test Compound: This compound Binding_Assays Receptor Binding Assays Panel of CNS Targets: DAT, SERT, NET, GABA-A/B, etc. Start->Binding_Assays Functional_Assays Cell-Based Functional Assays Determine Agonist/Antagonist Activity (e.g., cAMP, Ca2+ flux, electrophysiology) Binding_Assays->Functional_Assays If binding observed Locomotor_Activity Open Field Test Assess stimulant or sedative effects Functional_Assays->Locomotor_Activity If functional activity confirmed Enzyme_Assays Enzyme Inhibition Assays MAO-A/B, FAAH, etc. Anxiety_Models Elevated Plus Maze / Light-Dark Box Anxiolytic/anxiogenic potential Locomotor_Activity->Anxiety_Models Depression_Models Forced Swim Test / Tail Suspension Test Antidepressant-like activity Anxiety_Models->Depression_Models ADME ADME Studies Absorption, Distribution, Metabolism, Excretion Depression_Models->ADME Tox Preliminary Toxicology Cytotoxicity, hERG liability ADME->Tox

Caption: A tiered experimental workflow for characterizing the CNS activity of the test compound.

Step-by-Step Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a representative in vitro experiment to assess the binding affinity of the test compound for the human dopamine transporter.

Materials and Reagents:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]-WIN 35,428 (radioligand)

  • GBR 12909 (reference competitor)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and varying concentrations of the test compound or the reference competitor (GBR 12909).

  • Radioligand Addition: Add [³H]-WIN 35,428 to all wells at a final concentration close to its Kd value (e.g., 2-3 nM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through established organic chemistry reactions, such as a Friedel-Crafts acylation of fluorobenzene with a suitable succinic anhydride derivative.

Future research should focus on a systematic evaluation of this compound's neuropharmacological profile using the workflows outlined above. Should promising activity be identified, the synthesis of a focused library of analogs would be a logical next step to establish a structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound is currently an understudied molecule in neuroscience, its structural characteristics provide a compelling rationale for its investigation as a potential CNS-active agent. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers to unlock the potential of this and similar novel chemical entities. Through systematic in vitro and in vivo characterization, the true role of this compound in neuroscience can be elucidated, potentially paving the way for the development of new therapeutics for neurological and psychiatric disorders.

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Methodological & Application

Unveiling the Molecular Architecture: A Detailed NMR Spectroscopy Protocol for 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and analysis of small molecule therapeutics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This application note provides a comprehensive, field-proven protocol for the NMR analysis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, a compound of interest in medicinal chemistry. Beyond a mere recitation of steps, this guide delves into the rationale behind experimental choices, ensuring a robust and reproducible approach to obtaining high-quality, unambiguous spectral data.

Introduction: The Significance of Structural Verification

This compound possesses a confluence of functional groups—a fluorinated aromatic ring, a ketone, a chiral center, and a carboxylic acid—that present a rich tapestry for NMR investigation. The presence of the fluorine atom, in particular, offers a unique spectroscopic handle (¹⁹F NMR) and introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra, demanding a multi-faceted analytical approach. This protocol is designed to not only confirm the compound's identity but also to enable the unambiguous assignment of all proton and carbon signals, a critical step for quality control, reaction monitoring, and understanding structure-activity relationships.

The molecular structure of this compound, with a molecular weight of 210.2 g/mol , is depicted below.

Caption: Molecular structure of this compound.

Experimental Design: A Multi-technique Approach for Unambiguous Assignment

A hierarchical approach, beginning with simple one-dimensional (1D) experiments and progressing to more complex two-dimensional (2D) techniques, is the most efficient strategy for complete spectral assignment.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis prep Weighing & Dissolution filter Filtration prep->filter tube Transfer to NMR Tube filter->tube H1 ¹H NMR tube->H1 C13 ¹³C{¹H} NMR tube->C13 COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13->HSQC C13->HMBC assign Spectral Assignment COSY->assign HSQC->assign HMBC->assign report Reporting assign->report

Caption: Workflow for the NMR analysis of this compound.

Step-by-Step Protocol

Sample Preparation: The Foundation of Quality Spectra

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation.[1][2]

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR experiments into a clean, dry vial.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which result in inherently lower sensitivity.[3]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, although its viscosity and high boiling point can be disadvantageous. The deuterated solvent provides a lock signal for the spectrometer to maintain a stable magnetic field and avoids overwhelming the spectrum with solvent protons.[3]

  • Filtration: To remove any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). TMS is chemically inert and gives a single, sharp resonance that does not typically overlap with analyte signals.

NMR Data Acquisition: A Suite of Experiments

The following experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

Experiment Purpose Key Parameters
¹H NMR Provides information on the number and chemical environment of protons.Spectral Width: 16 ppm, Number of Scans: 16-32, Relaxation Delay: 2 s
¹³C{¹H} NMR Provides information on the number and chemical environment of carbons. Proton decoupling simplifies the spectrum to singlets.Spectral Width: 240 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2 s
¹H-¹H COSY Identifies protons that are spin-spin coupled, typically through 2-3 bonds.Symmetrized data matrix, appropriate window function (e.g., sine bell)
¹H-¹³C HSQC Correlates protons with their directly attached carbons (one-bond C-H correlation).Optimized for ¹J(CH) ≈ 145 Hz
¹H-¹³C HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds).Optimized for long-range couplings (e.g., 8 Hz)
Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides an estimation of the expected chemical shifts based on the analysis of similar structures and general NMR principles.[3][4][5][6]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Carboxylic Acid (-COOH)10.0 - 12.0 (broad singlet)175 - 185The acidic proton is highly deshielded. The carbonyl carbon is also deshielded due to the electronegative oxygens.
Aromatic (ortho to F)7.1 - 7.3 (dd)115 - 118 (d, ¹J(CF) ≈ 250 Hz)The fluorine atom causes a large one-bond C-F coupling and influences the chemical shifts of adjacent protons and carbons.
Aromatic (meta to F)8.0 - 8.2 (dd)130 - 133 (d, ²J(CF) ≈ 9 Hz)These protons are deshielded by the adjacent carbonyl group.
Methine (-CH-)3.3 - 3.6 (m)40 - 45This proton is adjacent to a carbonyl group and a chiral center.
Methylene (-CH₂-)2.8 - 3.2 (m)35 - 40These protons are adjacent to the methine and carbonyl groups.
Methyl (-CH₃)1.2 - 1.4 (d)15 - 20This methyl group is on a chiral center and will appear as a doublet.
Carbonyl (-C=O)-195 - 205The ketone carbonyl is highly deshielded.

Data Interpretation: Connecting the Dots with 2D NMR

While 1D spectra provide the initial overview, 2D NMR is essential for definitive assignments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[7] For instance, a cross-peak will be observed between the methine proton and the adjacent methylene protons, as well as between the methine proton and the methyl protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly links each proton to the carbon it is attached to.[7] This is invaluable for assigning the carbons of the butanoic acid chain.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[8] For example, the protons on the aromatic ring that are meta to the fluorine will show a correlation to the ketone carbonyl carbon. The methyl protons will show correlations to the methine carbon and the adjacent methylene carbon.

By systematically analyzing the correlations in these 2D spectra, a complete and unambiguous assignment of every proton and carbon signal can be achieved.

Conclusion: Ensuring Scientific Integrity through Rigorous Analysis

This detailed protocol provides a robust framework for the comprehensive NMR analysis of this compound. By combining high-quality sample preparation with a suite of 1D and 2D NMR experiments, researchers can confidently verify the structure of this and similar molecules. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, underscoring the central role of NMR spectroscopy in modern chemical research and drug development.

References

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Application Notes & Protocols: Preclinical Evaluation of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid in Relevant Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Multi-Model Approach to Efficacy Testing

The preclinical evaluation of a novel chemical entity, such as 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, necessitates a strategic and multi-faceted approach to elucidate its therapeutic potential. The chemical structure of this compound, featuring a fluorophenyl group which can enhance blood-brain barrier permeability and a butanoic acid moiety, suggests potential activity within the central nervous system (CNS). Given the significant overlap in the pathophysiology of many CNS disorders, including shared mechanisms of neuroinflammation, neuronal dysfunction, and behavioral deficits, a comprehensive assessment of efficacy requires testing in a battery of well-validated animal models.

This guide provides detailed application notes and protocols for evaluating the efficacy of this compound in four key therapeutic areas: neuroinflammation, Alzheimer's disease-like cognitive impairment, depressive-like behavior, and nociceptive pain. The selection of these areas is based on the structural alerts of the compound and the high degree of unmet medical need in these indications. The protocols described herein are designed to be robust, reproducible, and provide translatable insights into the potential clinical utility of the compound.

Neuroinflammation: Lipopolysaccharide (LPS)-Induced Murine Model

Scientific Rationale: Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The lipopolysaccharide (LPS)-induced model is a widely used and well-characterized model of acute neuroinflammation.[1][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, leading to the activation of microglia and the production of pro-inflammatory cytokines in the brain.[1][2][4] This model is ideal for the initial screening of compounds with potential anti-neuroinflammatory properties.[5]

Experimental Workflow: LPS-Induced Neuroinflammation

G cluster_0 Acclimatization & Baseline cluster_1 Grouping & Treatment cluster_2 Induction & Monitoring cluster_3 Endpoint Analysis acclimatize Animal Acclimatization (7 days) baseline_bw Baseline Body Weight acclimatize->baseline_bw grouping Randomize into Groups (n=8-10/group) baseline_bw->grouping treatment Pre-treatment with This compound or Vehicle (i.p.) grouping->treatment lps LPS Injection (i.p.) (0.5 mg/kg) treatment->lps 30-60 min pre-LPS monitoring Monitor for Sickness Behavior (2-6 hours post-LPS) lps->monitoring euthanasia Euthanasia & Tissue Collection (24 hours post-LPS) monitoring->euthanasia brain_collection Brain Homogenate Preparation euthanasia->brain_collection elisa Cytokine Analysis (ELISA) (TNF-α, IL-1β, IL-6) brain_collection->elisa ihc Immunohistochemistry (Iba1, GFAP) brain_collection->ihc

Caption: Workflow for LPS-induced neuroinflammation model.

Protocol: LPS-Induced Neuroinflammation in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in groups of 4-5 per cage for at least 7 days prior to the experiment with ad libitum access to food and water.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound (Dose 1) + LPS

    • This compound (Dose 2) + LPS

    • This compound (Dose 3) + LPS

  • Dosing:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80 in saline).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to LPS administration.

  • Induction:

    • Prepare LPS (from E. coli O111:B4) in sterile saline at a concentration of 0.1 mg/mL.

    • Administer LPS (0.5 mg/kg) or saline via i.p. injection.

  • Behavioral Assessment (Optional): Monitor for sickness behavior (lethargy, piloerection) at 2, 4, and 6 hours post-LPS injection.

  • Tissue Collection:

    • At 24 hours post-LPS injection, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

    • Extract the brain and dissect the hippocampus and cortex on a cold plate.

  • Endpoint Measures:

    • Cytokine Analysis: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[6]

    • Immunohistochemistry: Fix one hemisphere in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (Iba1) and astrogliosis (GFAP).

Data Presentation and Interpretation
GroupTreatmentExpected Outcome (TNF-α pg/mg protein)Expected Outcome (Iba1+ cells/mm²)
1Vehicle + SalineLowBaseline
2Vehicle + LPSHighSignificantly Increased
3-5Compound + LPSDose-dependent reductionDose-dependent reduction

A significant, dose-dependent reduction in pro-inflammatory cytokines and microglial activation in the compound-treated groups compared to the Vehicle + LPS group would indicate potent anti-neuroinflammatory efficacy.

Alzheimer's Disease-like Cognitive Deficits: Amyloid-β (Aβ) Oligomer-Induced Model

Scientific Rationale: The accumulation of soluble amyloid-β (Aβ) oligomers is considered a key initiating event in the pathogenesis of Alzheimer's disease (AD), leading to synaptic dysfunction and cognitive decline.[7][8][9] Animal models that utilize the direct administration of Aβ oligomers into the brain can rapidly induce AD-like pathologies, including synaptic deficits and memory impairment.[7][10] This model is particularly useful for evaluating the neuroprotective effects of test compounds against Aβ-induced toxicity.[8]

Experimental Workflow: Aβ Oligomer-Induced Cognitive Deficit

G cluster_0 Preparation & Acclimatization cluster_1 Surgery & Infusion cluster_2 Treatment & Behavioral Testing cluster_3 Endpoint Analysis abeta_prep Prepare Aβ1-42 Oligomers acclimatize Animal Acclimatization & Handling (7 days) surgery Stereotaxic Surgery (i.c.v. Cannula Implantation) acclimatize->surgery recovery Surgical Recovery (7 days) surgery->recovery infusion Aβ Oligomer or Vehicle Infusion (intracerebroventricular) recovery->infusion treatment Chronic Daily Dosing with Compound or Vehicle (e.g., 14 days) infusion->treatment mwm Morris Water Maze (MWM) (Acquisition & Probe Trials) treatment->mwm y_maze Y-Maze Spontaneous Alternation mwm->y_maze euthanasia Euthanasia & Brain Collection y_maze->euthanasia synapto Synaptophysin Western Blot euthanasia->synapto tau Phospho-Tau Analysis euthanasia->tau

Caption: Workflow for Aβ oligomer-induced cognitive deficit model.

Protocol: Aβ Oligomer-Induced Cognitive Deficits in Mice
  • Animals: Male C57BL/6 mice, 10-12 weeks old.

  • Aβ Oligomer Preparation: Synthesize or purchase Aβ1-42 peptides. Prepare oligomers according to established protocols (e.g., incubation at 4°C for 24 hours). Confirm oligomer formation via Western blot or electron microscopy.

  • Stereotaxic Surgery:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle (intracerebroventricular, i.c.v.).

    • Allow animals to recover for 7-10 days.

  • Aβ Infusion and Dosing:

    • Randomly assign mice to groups (n=10-12 per group).

    • Infuse Aβ oligomers (e.g., 3 μL of a 100 μM solution) or vehicle (sterile saline) i.c.v.

    • Begin daily administration of this compound or vehicle (oral gavage or i.p.) 24 hours after Aβ infusion and continue for the duration of the study.

  • Behavioral Testing (starting day 7 post-infusion):

    • Morris Water Maze (MWM): Assess spatial learning and memory. Record escape latency during acquisition trials and time spent in the target quadrant during the probe trial.

    • Y-Maze: Evaluate short-term spatial working memory based on spontaneous alternation behavior.

  • Tissue Collection and Analysis:

    • At the end of the behavioral testing period, euthanize the animals and collect brain tissue.

    • Analyze hippocampal lysates for levels of synaptic markers (e.g., synaptophysin) by Western blot and hyperphosphorylated Tau (e.g., AT8) as a marker of downstream pathology.

Data Presentation and Interpretation
GroupTreatmentMWM Escape Latency (Day 5)MWM Probe Trial (% time in target)Y-Maze Alternation (%)
1Vehicle (i.c.v.) + VehicleShortHighHigh
2Aβ Oligomers + VehicleLongLowLow
3-5Aβ Oligomers + CompoundDose-dependent decreaseDose-dependent increaseDose-dependent increase

A significant improvement in cognitive performance in the compound-treated groups compared to the Aβ + Vehicle group would suggest that the compound can mitigate Aβ-induced cognitive deficits.

Depressive-like Behavior: Chronic Unpredictable Mild Stress (CUMS) Model

Scientific Rationale: Chronic stress is a major contributing factor to the development of depression.[11][12] The Chronic Unpredictable Mild Stress (CUMS) model is one of the most translationally relevant animal models of depression, as it induces a state of anhedonia (a core symptom of depression) and other depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[11][13][14][15] This model has high face and construct validity and is widely used for screening potential antidepressant compounds.[16][17][18]

Experimental Workflow: Chronic Unpredictable Mild Stress (CUMS)

G cluster_0 Baseline & Grouping cluster_1 CUMS & Treatment Phase (4-6 weeks) cluster_2 Final Behavioral Assessment cluster_3 Endpoint Analysis acclimatize Animal Acclimatization (1 week) spt_baseline Baseline Sucrose Preference Test (SPT) acclimatize->spt_baseline grouping Divide into Control and CUMS groups spt_baseline->grouping cums_protocol Apply Unpredictable Mild Stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) grouping->cums_protocol treatment Daily Dosing with Compound or Vehicle (starting week 3) cums_protocol->treatment weekly_spt Weekly SPT to monitor anhedonia cums_protocol->weekly_spt final_spt Final Sucrose Preference Test fst Forced Swim Test (FST) final_spt->fst nsft Novelty-Suppressed Feeding Test (NSFT) fst->nsft euthanasia Euthanasia & Sample Collection nsft->euthanasia corticosterone Serum Corticosterone Measurement euthanasia->corticosterone bdnf Hippocampal BDNF Levels (ELISA) euthanasia->bdnf

Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

Protocol: CUMS in Mice
  • Animals: Male BALB/c mice, 8 weeks old.

  • Baseline Sucrose Preference Test (SPT):

    • Acclimatize mice to two bottles, one with water and one with 1% sucrose solution.

    • After 24 hours, measure the consumption of each liquid to determine baseline preference.

  • CUMS Procedure (4-6 weeks):

    • House CUMS group mice individually.

    • Apply one or two mild stressors daily in a random order. Stressors include: cage tilt (45°), wet bedding, soiled cage, light/dark cycle reversal, and restraint stress.

    • The control group remains in standard housing conditions.

  • Treatment:

    • After 2-3 weeks of CUMS, when a significant decrease in sucrose preference is observed, begin daily administration of this compound or vehicle.

  • Behavioral Assessments (during the final week of CUMS):

    • SPT: To measure anhedonia.

    • Forced Swim Test (FST): To assess behavioral despair.[19] Record the duration of immobility.

    • Novelty-Suppressed Feeding Test (NSFT): To measure anxiety-like behavior. Record the latency to eat in a novel environment.

  • Biochemical Analysis:

    • At the end of the study, collect blood for serum corticosterone measurement (a marker of HPA axis dysregulation).

    • Collect brain tissue to measure hippocampal Brain-Derived Neurotrophic Factor (BDNF) levels.

Data Presentation and Interpretation
GroupTreatmentSucrose Preference (%)FST Immobility Time (s)NSFT Latency to Feed (s)
1Control + VehicleHigh (>80%)LowLow
2CUMS + VehicleLow (<65%)HighHigh
3-5CUMS + CompoundDose-dependent increaseDose-dependent decreaseDose-dependent decrease

A significant reversal of the CUMS-induced deficits in sucrose preference, increased immobility in the FST, and increased latency in the NSFT would indicate antidepressant-like efficacy.

Nociceptive Pain: Formalin-Induced Pain Model

Scientific Rationale: The formalin test is a widely used model of tonic, inflammatory pain that allows for the differentiation between analgesic effects on acute nociception and more persistent, centrally mediated pain.[20][21][22] The intraplantar injection of a dilute formalin solution elicits a biphasic pain response: an initial acute phase (Phase 1) due to direct activation of nociceptors, followed by a quiescent period and then a longer-lasting tonic phase (Phase 2) involving central sensitization and inflammation.[20][23] This model is valuable for screening compounds with potential analgesic properties.[24]

Experimental Workflow: Formalin-Induced Pain

G cluster_0 Acclimatization & Dosing cluster_1 Induction & Observation cluster_2 Data Analysis acclimatize Acclimatize Mice to Observation Chambers (30 min) dosing Administer Compound or Vehicle (i.p. or p.o.) acclimatize->dosing formalin_inj Intraplantar Injection of Formalin (2.5%) into the hind paw dosing->formalin_inj 30-60 min pre-injection observation Record Nociceptive Behaviors (licking, flinching, lifting) for 60 minutes formalin_inj->observation phase1 Phase 1 Analysis (0-10 min) observation->phase1 phase2 Phase 2 Analysis (10-60 min) phase1->phase2 total_time Calculate Total Time Spent in Nociceptive Behaviors phase2->total_time

Caption: Workflow for the formalin-induced pain model.

Protocol: Formalin-Induced Pain in Mice
  • Animals: Male Swiss Webster mice, 20-25 g.

  • Acclimatization: Place mice individually in clear observation chambers for 30 minutes to acclimate.

  • Dosing:

    • Administer this compound, vehicle, or a positive control (e.g., morphine) at appropriate pre-treatment times based on the route of administration (e.g., 30 min for i.p., 60 min for p.o.).

  • Induction:

    • Gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation:

    • Immediately return the mouse to the observation chamber.

    • Record the cumulative time spent licking, flinching, or lifting the injected paw for 60 minutes.

  • Data Analysis:

    • Analyze the data in two phases: Phase 1 (0-10 minutes) and Phase 2 (10-60 minutes).

    • Calculate the total time spent in nociceptive behaviors for each phase.

Data Presentation and Interpretation
GroupTreatmentNociceptive Behavior Time (s) - Phase 1Nociceptive Behavior Time (s) - Phase 2
1VehicleHighHigh
2-4CompoundDose-dependent reductionDose-dependent reduction
5Positive Control (e.g., Morphine)Significant reductionSignificant reduction

A reduction in nociceptive behavior in Phase 1 suggests a peripheral analgesic effect, while a reduction in Phase 2 indicates a central analgesic mechanism. A compound effective in both phases would be considered a broad-spectrum analgesic.

Conclusion

The selection of appropriate and well-validated animal models is paramount for the successful preclinical development of novel CNS therapeutics. The protocols outlined in this guide provide a robust framework for the initial efficacy assessment of this compound across key domains of CNS pathology. Positive results in these models would provide a strong rationale for further investigation into the mechanism of action and more advanced preclinical studies for this promising compound.

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  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model.
  • Scantox. (n.d.).
  • Sygnature Discovery. (n.d.).
  • Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service.
  • bioRxiv. (2023). Behavioural and Physiological Signatures of Chronic Unpredictable Mild Stress Models in Mice.
  • MDPI. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease?
  • JCI. (2023). Discovering chronic pain treatments: better animal models might help us get there.
  • Journal of Neuroscience. (2010).
  • Benchchem. (2025). An In-depth Technical Guide to 2-Methyl-4-oxobutanoic Acid.
  • ScienceOpen. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges.
  • PubMed. (2024).
  • PubMed Central. (n.d.). An overview of animal models of pain: disease models and outcome measures.
  • Frontiers. (n.d.). Encore: Behavioural animal models of stress, depression and mood disorders.
  • PubMed Central. (n.d.).
  • Liberty University. (n.d.).
  • PubMed Central. (2018). The Amyloid-β Oligomer Hypothesis: Beginning of the Third Decade.
  • N/A
  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models.
  • MDPI. (n.d.).
  • PNAS. (2007).
  • VJDementia. (2023). Unraveling the oligomer hypothesis in Alzheimer's disease.
  • Creative Biolabs. (n.d.). Rodent Pain Models.
  • Taylor & Francis. (n.d.). Animal models of depression – Knowledge and References.
  • ResearchGate. (2025). (PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals.
  • N/A
  • PubMed Central. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.
  • YouTube. (2023). Animal models of Alzheimer's disease explained!
  • NEUROFIT. (n.d.).
  • PubChem. (n.d.). 2-Methyl-4-oxobutanoic acid.

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Application Note: Evaluation of Anti-Inflammatory Activity of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

[1]

Executive Summary

This application note details the protocol for evaluating the anti-inflammatory efficacy of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid (FPMOB) using the Carrageenan-Induced Paw Edema model in rats. FPMOB is a

FenbufenFlobufen

This guide is designed for pharmacologists and drug development scientists. It emphasizes the biphasic nature of the carrageenan model and the pharmacokinetic considerations necessary for testing aryl-alkanoic acid derivatives.

Mechanistic Rationale & Compound Profile

Compound Class: -Keto Acid NSAIDs

This compound belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by a butyric acid chain and a ketone linker.

  • Structural Insight: The presence of the 4-fluorophenyl moiety typically enhances lipophilicity and metabolic stability compared to non-halogenated analogs. The 2-methyl substitution introduces chirality and steric hindrance, potentially influencing the rate of metabolic activation or direct binding affinity.

  • Mechanism of Action (MoA): Based on the structure-activity relationship (SAR) of Fenbufen, FPMOB likely acts as a prodrug . It undergoes

    
    -oxidation or reduction in the liver to form a corresponding active metabolite (likely a substituted phenylacetic acid), which then inhibits COX enzymes (COX-1/COX-2), thereby suppressing Prostaglandin E2 (
    
    
    ) synthesis.
The Carrageenan Model

The carrageenan model is biphasic:

  • Early Phase (0–2.5 h): Mediated by histamine, serotonin, and bradykinin.[1] NSAIDs are generally less effective here.

  • Late Phase (3–6 h): Mediated by the overproduction of prostaglandins (

    
    ) via COX-2 induction.[1] This is the critical window for evaluating FPMOB. 
    
Pathway Visualization

The following diagram illustrates the theoretical metabolic activation and anti-inflammatory intervention of FPMOB.

FPMOB_MechanismFPMOBFPMOB(Prodrug Candidate)LiverHepatic Metabolism(β-oxidation/Reduction)FPMOB->LiverOral AbsorptionMetaboliteActive Metabolite(Aryl-acetic acid deriv.)Liver->MetaboliteBioactivationCOXCOX-2 Enzyme(Inducible)Metabolite->COXInhibition (-)PGE2Prostaglandin E2(PGE2)COX->PGE2SynthesisAAArachidonic AcidAA->COXSubstrateEdemaInflammation/Edema(Late Phase)PGE2->EdemaMediator

Caption: Theoretical pharmacodynamic pathway of FPMOB acting as a prodrug to inhibit COX-2 mediated inflammation.

Materials & Formulation

Reagents
ReagentSpecificationPurpose
Test Compound This compoundInvestigational NSAID
Induction Agent

-Carrageenan (Type IV)
1% w/v solution in sterile saline
Reference Standard Indomethacin or FenbufenPositive Control (10 mg/kg)
Vehicle 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80Solubilization of lipophilic acid
Anesthesia IsofluraneAnimal restraint during injection
Formulation Strategy

Aryl-4-oxobutanoic acids have poor water solubility.

  • Protocol: Weigh the required amount of FPMOB. Triturate with a small amount of Tween 80 (wetting agent), then gradually add 0.5% CMC in saline while stirring to form a stable suspension.

  • Stability: Prepare fresh immediately prior to dosing.

Experimental Protocol

Animals[2][4][5][6][7]
  • Species: Male Wistar Rats (180–220 g).

  • Rationale: Rats provide a larger paw volume for precise plethysmometer readings compared to mice.

  • Acclimatization: 7 days. Fast animals for 12 hours prior to dosing (water ad libitum) to standardize absorption.

Dosing & Experimental Design

Divide animals into 4 groups (n=6 per group):

  • Vehicle Control: 0.5% CMC (10 mL/kg, p.o.)

  • Positive Control: Indomethacin (10 mg/kg, p.o.)

  • FPMOB Low Dose: 20 mg/kg (p.o.)

  • FPMOB High Dose: 50 mg/kg (p.o.)

Note: Oral administration (p.o.) is recommended over Intraperitoneal (i.p.) to account for first-pass metabolism, which is often required for this class of prodrugs.

Induction of Edema[4]
  • Mark the tibiotarsal joint (ankle) of the right hind paw with a permanent marker to ensure consistent dipping depth.

  • Measure the Baseline Volume (

    
    )  of the right hind paw using a Plethysmometer.[1]
    
  • Administer the Test Compound/Vehicle orally.

  • Wait 60 minutes. (Allows for absorption and metabolic conversion).

  • Inject 0.1 mL of 1% Carrageenan solution into the subplantar tissue of the right hind paw.[1]

Measurement Workflow

Measure paw volume (

  • 1h, 2h: (Early Phase - Histamine/Serotonin)

  • 3h, 4h, 5h: (Late Phase - Prostaglandins/COX activity)

Workflow Diagram

Experimental_WorkflowStartStart: Fasting (12h)BaselineMeasure Baseline Paw Volume (V0)Start->BaselineDosingOral Dosing (FPMOB / Vehicle)Baseline->DosingWaitWait 60 mins(Metabolic Activation)Dosing->WaitInductionInjection: 0.1 mL 1% Carrageenan(Subplantar)Wait->InductionMeasure1Measure V_t (1h, 2h)Early PhaseInduction->Measure1Measure2Measure V_t (3h, 4h, 5h)Late Phase (Critical Endpoint)Measure1->Measure2EndData Analysis & HistologyMeasure2->End

Caption: Step-by-step workflow for the Carrageenan-induced paw edema assay.

Data Analysis & Interpretation

Calculation

Calculate the Edema Volume (


)Percentage Inhibition (%I)

Where:

  • 
     = Paw volume at time 
    
    
    .
  • 
     = Baseline paw volume.[1]
    
  • 
     = Mean edema volume of the Vehicle group.
    
Expected Results
  • 0–2 Hours: FPMOB may show low efficacy if it relies on COX inhibition, as this phase is amine-mediated.

  • 3–5 Hours: If FPMOB is an effective NSAID/prodrug, significant inhibition (

    
    ) should be observed here, comparable to Indomethacin.
    
  • Gastric Safety: As a secondary endpoint, examine the stomach lining post-euthanasia.

    
    -keto acid prodrugs (like Fenbufen) are historically designed to reduce direct gastric irritation compared to acidic NSAIDs.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Inconsistent Edema Injection depth variationEnsure subplantar injection (not subcutaneous or intramuscular). A "bleb" should be visible.[2]
Low Efficacy Inufficient metabolic activationExtend pre-treatment time to 2 hours or switch to IP administration to bypass gut absorption issues (though IP bypasses first-pass liver metabolism).
Compound Precipitation Poor solubilityUse 1% Tween 80 + sonication. Ensure pH of vehicle is neutral.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[3] Proceedings of the Society for Experimental Biology and Medicine.

  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics.

  • Sloboda, A. E., et al. (1980). The pharmacology of Fenbufen (Aryl-4-oxobutanoic acid class reference). Arzneimittelforschung. (Contextual reference for -keto acid prodrugs).
  • BenchChem. Carrageenan-Induced Paw Edema Protocol.

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse) Methodologies.

Ethical Framework and Scientific Imperative: A Guide to Preclinical Dosing Strategy for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Prescriptive Guidance: This document provides a comprehensive, experience-based framework for establishing dosing parameters for a novel chemical entity in a murine model. It is crucial to understand that this guide is illustrative and does not constitute a specific dosing recommendation for 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid or any other uncharacterized compound. The initiation of any in vivo study is contingent upon a rigorous review of all available data and requires approval from an appropriate Institutional Animal Care and Use Committee (IACUC).[1][2][3][4][5][6] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be the ethical bedrock of any experimental design.[2]

Introduction: The Scientific Rationale for In Vivo Evaluation

The transition from in vitro discovery to in vivo validation is a critical inflection point in the drug development pipeline.[7] For a novel compound, such as the hypothetical "Compound F," a fluorinated phenyl oxobutanoic acid derivative, the primary objective of early in vivo studies is to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profile, and to establish a preliminary safety and tolerability window. These initial studies are not designed to demonstrate efficacy but rather to gather the essential data required to design subsequent, more definitive experiments.

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to interpreting any observed biological effects and establishing a rational dosing regimen.[8] This guide will delineate the logical progression of studies, from initial dose-range finding to basic pharmacokinetic characterization, that are essential for advancing a novel chemical entity through preclinical development.

Pre-Dosing Characterization and Formulation Development

Prior to in vivo administration, a comprehensive understanding of the compound's physicochemical properties is essential for developing a suitable and stable formulation.

2.1. Physicochemical Properties of this compound Analogues:

Table 1: Hypothetical Physicochemical Properties of "Compound F"

PropertyValueImplication for Formulation
Molecular FormulaC11H11FO3-
Molecular Weight210.20 g/mol -
AppearanceWhite to off-white powderStandard handling procedures
Aqueous Solubility<0.1 mg/mLRequires solubilizing excipients for aqueous-based formulations.[10]
LogP~2.5 (Predicted)Indicates moderate lipophilicity.

2.2. Formulation Strategies for Poorly Soluble Compounds:

The primary goal of formulation is to ensure complete solubilization and stability of the test article for accurate dosing. For early-stage, non-GLP studies in mice, several strategies can be employed:

  • Aqueous Vehicles with Solubilizing Agents: A common approach involves the use of co-solvents and surfactants. A typical vehicle might consist of:

    • 5-10% DMSO (to initially dissolve the compound)

    • 20-40% Polyethylene glycol 400 (PEG400) (as a co-solvent)

    • 5-10% Tween® 80 or Kolliphor® EL (as a surfactant)

    • Quantum satis (q.s.) with saline or sterile water

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[11][13]

  • Suspensions: If a true solution cannot be achieved, a micronized suspension in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) can be used.[12] However, this can lead to more variable absorption.

Protocol 1: Preparation of a Dosing Solution for "Compound F"

  • Weigh the required amount of "Compound F" in a sterile container.

  • Add the minimum volume of DMSO required to dissolve the compound.

  • In a separate container, prepare the vehicle by mixing the required volumes of PEG400, Tween® 80, and saline.

  • Slowly add the dissolved "Compound F" solution to the vehicle while vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and absence of particulates.

Maximum Tolerated Dose (MTD) Study

The first in vivo experiment for a novel compound should be a dose-range finding or Maximum Tolerated Dose (MTD) study.[14][15][16] The objective is to identify the highest dose that can be administered without causing unacceptable toxicity or mortality.[16]

3.1. Experimental Design:

  • Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks of age, single sex to reduce variability.

  • Group Size: 3-5 mice per group.[17]

  • Dose Levels: A vehicle control group and 3-5 logarithmically spaced dose levels (e.g., 10, 30, 100, 300, 1000 mg/kg). The highest dose for an initial study is often capped at 1000 mg/kg in the absence of any prior toxicity data.[18]

  • Route of Administration: The intended therapeutic route should be used if known. For initial characterization, intravenous (IV) and oral gavage (PO) are common.

  • Monitoring: Animals should be observed for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, ataxia) at regular intervals post-dosing and body weights recorded daily for up to 14 days.[17]

Table 2: Example MTD Study Design

GroupTreatmentDose (mg/kg)RouteN
1Vehicle0PO3
2"Compound F"30PO3
3"Compound F"100PO3
4"Compound F"300PO3
5"Compound F"1000PO3

dot

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis Compound_Prep Prepare Dosing Formulations Dosing Administer Single Dose (PO or IV) Compound_Prep->Dosing Animal_Acclimation Acclimate Animals (7 days) Animal_Acclimation->Dosing Clinical_Obs Clinical Observations (0, 1, 4, 24h, then daily) Dosing->Clinical_Obs Body_Weight Daily Body Weight Measurement Dosing->Body_Weight Tox_Analysis Define MTD (e.g., <20% body weight loss) Clinical_Obs->Tox_Analysis Body_Weight->Tox_Analysis Necropsy Gross Necropsy (Day 14) PK_Workflow cluster_sampling Blood Sampling Dosing Dose Animals (IV & PO) T1 T1 (e.g., 5m) Dosing->T1 T2 T2 (e.g., 15m) T3 T3 (e.g., 30m) T_final T_final (Terminal) Plasma_Prep Plasma Preparation (Centrifugation) T_final->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis Plasma_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, T1/2, F%) LCMS_Analysis->PK_Modeling

Caption: Workflow for a preliminary pharmacokinetic (PK) study.

Data Interpretation and Next Steps

The data generated from these initial studies will inform the design of future efficacy studies. Key PK parameters such as the area under the curve (AUC), maximum concentration (Cmax), and half-life (T1/2) will be critical in establishing a dosing regimen that maintains therapeutic exposure levels. The oral bioavailability (F%) will determine the suitability of the oral route for further development.

The MTD provides the upper limit for dose selection in efficacy models, ensuring that observed effects are due to the compound's pharmacological activity and not overt toxicity. This iterative and data-driven approach is fundamental to the successful and ethical progression of a novel compound from the bench to the clinic.

References

  • Dove Medical Press. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. JEP. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • National Institutes of Health. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • National Institutes of Health. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

  • Bio-protocol. Murine Pharmacokinetic Studies. [Link]

  • American Psychological Association. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • NC3Rs. Refining MTD studies. [Link]

  • National Institutes of Health. (2012). In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • National Institutes of Health. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. PMC. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • National Institutes of Health. Ethical considerations regarding animal experimentation. PMC. [Link]

  • Cambridge University Press. Ethical guidelines for research in animal science. [Link]

  • National Institutes of Health. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Future4200. Formulation of poorly water-soluble drugs for oral administration. [Link]

  • PubChem. 2-Methyl-4-oxobutanoic acid. [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. [Link]

  • Krebsliga. Ethical Principles and Guidelines for Experiments on Animals. [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. [Link]

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Preparation of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation, Handling, and Storage of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid Stock Solutions

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of this compound. The protocols herein are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility.

Introduction: The Critical Role of Stock Solution Integrity

This guide moves beyond a simple recitation of steps. It elucidates the scientific rationale behind each procedural choice, empowering the researcher to not only execute the protocol flawlessly but also to adapt it based on a deep understanding of the compound's physicochemical properties and the intended downstream applications.

Compound Characteristics and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁FO₃[1][2]
Molecular Weight 210.2 g/mol [1][3]
Appearance White to off-white powder/solid[3]
Melting Point 122-124 °C[3]
Purity Typically ≥95% (verify with supplier CoA)[3]
CAS Number 68415-18-9[2][3]

The structure, featuring a carboxylic acid group and a relatively non-polar aromatic ring, suggests moderate solubility in polar aprotic organic solvents and limited solubility in aqueous solutions at neutral pH.

Safety, Handling, and Hazard Mitigation

While specific GHS hazard data for this exact compound is not universally published, related aromatic carboxylic acids and fluorinated phenyl compounds often carry warnings for potential irritation.[4][5] Therefore, prudent laboratory practice dictates treating this compound with appropriate care.

  • Hazard Profile : Assume the compound may be a skin, eye, and respiratory tract irritant.[4][6]

  • Personal Protective Equipment (PPE) : At a minimum, a lab coat, nitrile gloves, and safety glasses with side shields must be worn at all times. When handling larger quantities of the powdered solid outside of a certified chemical fume hood, a dust mask or respirator (e.g., N95) is strongly recommended to prevent inhalation.[6]

  • Engineering Controls : All initial weighing and preparation of high-concentration stock solutions from the solid compound should be performed within a certified chemical fume hood or a balance enclosure to minimize inhalation risk.

  • Spill & Disposal : In case of a spill, contain the powder with an inert absorbent material and clean the area thoroughly. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Strategic Solvent Selection: A Multifactorial Decision

The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must fully dissolve the compound at the desired concentration without promoting degradation.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

For most in vitro biological assays, anhydrous, high-purity DMSO (≥99.9%) is the solvent of choice.

  • Causality (Expertise & Experience) : DMSO possesses a high dielectric constant and aprotic nature, making it an exceptional solvent for a wide range of organic molecules that are sparingly soluble in water, including aromatic carboxylic acids. Its miscibility with water and most cell culture media allows for seamless dilution into final assay buffers.

  • Trustworthiness (Self-Validation) : Before committing to a large-scale preparation, it is prudent to perform a small-scale solubility test. Attempt to dissolve 1-2 mg of the compound in 100 µL of DMSO to visually confirm it forms a clear, particulate-free solution at an approximate concentration of 10-20 mg/mL (~47-95 mM).

  • Critical Caveat : DMSO is highly hygroscopic (readily absorbs water from the atmosphere). The presence of water can hydrolyze certain sensitive compounds.[7] Always use a fresh, sealed bottle of anhydrous DMSO and work expeditiously.

Alternative Solvents

If DMSO is incompatible with a specific downstream application (e.g., known to interfere with an assay endpoint, or for certain in vivo studies), the following may be considered:

  • Ethanol (EtOH) or Methanol (MeOH) : These polar protic solvents can also be effective. However, solubility may be lower than in DMSO, requiring more solvent for the same concentration. Ensure the use of absolute (≥99.5%) grades.

  • Aqueous Base (e.g., 0.1 N NaOH) : The carboxylic acid moiety will be deprotonated by a base to form a more water-soluble salt. This is a viable strategy if the final application is in an aqueous buffer and the compound is stable at elevated pH. However, this is generally not recommended for primary stock solutions due to the higher risk of base-catalyzed degradation.

Protocol I: Gravimetric Preparation of a High-Concentration Primary Stock Solution

This protocol details the most accurate method for preparing a primary stock, typically at a concentration of 10-50 mM in DMSO.

Materials and Equipment
  • This compound solid

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials or cryovials with screw caps and solvent-resistant seals

  • Calibrated positive displacement or air displacement pipettes

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Workflow for Primary Stock Preparation

The following diagram outlines the key decision points and actions for preparing the primary stock solution.

G cluster_prep Pre-Preparation cluster_execution Execution (in Fume Hood) cluster_dissolution Dissolution A Equilibrate compound to room temperature B Pre-label vial with Name, Conc., Solvent, Date A->B C Calculate required solvent volume B->C F Add calculated volume of DMSO (e.g., 1.0 mL for 10 mM) C->F D Tare balance with vial E Weigh compound directly into the tared vial (e.g., 2.10 mg) D->E E->F G Cap vial securely F->G H Vortex vigorously for 1-2 minutes G->H I Inspect for particulates H->I J Sonciate for 5-10 min if solid remains I->J Solid Present K Final visual confirmation (clear solution) I->K Clear J->K L Stock Solution Ready for Aliquoting & Storage K->L G cluster_dilution1 1:10 Dilution cluster_dilution2 1:10 Dilution A Primary Stock 10 mM in DMSO B 10 µL of 10 mM Stock A->B C 90 µL of DMSO D Vortex to Mix E Working Stock 1 1 mM in DMSO D->E F 10 µL of 1 mM Stock E->F G 90 µL of DMSO H Vortex to Mix I Working Stock 2 100 µM in DMSO H->I

Caption: Serial Dilution Workflow from a Primary Stock.

Detailed Step-by-Step Methodology
  • Labeling : Prepare and label all tubes for the dilution series in advance.

  • Aliquot Solvent : Dispense the required volume of clean solvent (e.g., DMSO) into each tube.

  • Transfer and Mix : Using a fresh pipette tip for each transfer, add the specified volume of the higher concentration stock to the solvent in the next tube. Mix thoroughly by vortexing or repeated pipetting.

  • Progression : Continue the process until all desired concentrations in the series are prepared.

Table 3: Example Serial Dilution Scheme from a 10 mM Stock

StepStarting SolutionVolume to TransferVolume of SolventFinal Concentration
110 mM Primary Stock10 µL90 µL DMSO1 mM
21 mM Solution10 µL90 µL DMSO100 µM
3100 µM Solution10 µL90 µL Assay Buffer10 µM

Storage and Long-Term Stability

Improper storage is a common cause of stock solution failure. Aromatic keto acids are generally stable, but adherence to best practices is essential.

  • Aliquoting : Immediately after preparation, the primary stock solution should be aliquoted into smaller, single-use volumes in tightly sealed cryovials. This crucial step prevents degradation from repeated freeze-thaw cycles and minimizes the risk of contamination and solvent evaporation.

  • Storage Temperature : Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years).

  • Protection from Light : Store aliquots in amber vials or in a light-blocking freezer box to prevent potential photodegradation.

  • Documentation : Maintain a detailed log for each stock, including the compound ID, concentration, solvent, date of preparation, and aliquot inventory.

References

  • ChemBK. 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic Acid. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid - Safety and Hazards. [Link]

  • Chemspace. This compound. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Herawati, N. et al. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Gahlmann, R., & Herbold, B. A. (1991). Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test. Mutation Research/Genetic Toxicology, 260(2), 175-182. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthetic procedure. The information provided herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is often plagued by issues that can lead to disappointing yields. This guide will walk you through the most common challenges and provide actionable solutions.

Core Reaction Scheme

Reaction_Scheme reagents Fluorobenzene + Methylsuccinic Anhydride catalyst AlCl₃ (Lewis Acid) reagents->catalyst 1. Reaction Setup product This compound catalyst->product 2. Acylation

Caption: General workflow for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues you might face during your synthesis.

Category 1: Low or No Product Yield

Q1: I'm getting a very low yield, or no product at all. What are the most likely causes?

There are several potential culprits for low or no yield in a Friedel-Crafts acylation. Let's break them down:

  • Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Accidental exposure to atmospheric moisture will hydrolyze the AlCl₃, rendering it inactive.

  • Deactivated Aromatic Ring: While fluorine is considered a weakly deactivating substituent on an aromatic ring, it does make fluorobenzene less reactive than benzene in electrophilic aromatic substitution reactions.[1][2] This inherent lower reactivity can contribute to a sluggish reaction and low conversion.

  • Poor Quality Reagents: The purity of your starting materials is paramount. Impurities in fluorobenzene or methylsuccinic anhydride can interfere with the reaction.

  • Suboptimal Reaction Temperature: Friedel-Crafts acylations often require a specific temperature range to proceed efficiently. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to side reactions and decomposition.

Troubleshooting Steps:

Problem Recommended Action Scientific Rationale
Suspected Inactive Catalyst Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).To prevent hydrolysis of the Lewis acid, which is essential for activating the acylating agent.
Low Reactivity Consider increasing the reaction time or slightly elevating the temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.To provide sufficient energy and time for the less reactive fluorobenzene to undergo acylation.
Reagent Purity Concerns Purify the fluorobenzene and methylsuccinic anhydride before use (e.g., by distillation or recrystallization). Ensure all glassware is scrupulously dried.Impurities can act as catalyst poisons or participate in unwanted side reactions.
Incorrect Temperature Consult literature for similar reactions or perform small-scale optimization experiments at different temperatures.Temperature control is critical for balancing reaction rate and minimizing side product formation.

Q2: My reaction seems to start but then stalls. What could be happening?

Reaction stalling is a common issue and is often related to the catalyst.

  • Stoichiometric Requirement of Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the ketone product.[3] This complex is often stable and effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the Lewis acid is typically required for the reaction to go to completion.

  • Insufficient Mixing: If the reaction mixture is not adequately stirred, localized depletion of reactants or catalyst can occur, leading to a stalled reaction.

Troubleshooting Steps:

  • Catalyst Stoichiometry: Ensure you are using at least one equivalent of AlCl₃ for every equivalent of methylsuccinic anhydride. In some cases, a slight excess of the catalyst may be beneficial.

  • Efficient Stirring: Use a properly sized stir bar and a stir plate that can maintain vigorous and homogenous mixing throughout the reaction.

Category 2: Impurity Profile and Side Reactions

Q3: My final product is impure. What are the likely side products and how can I avoid them?

The most common impurities in this synthesis are isomeric products and, less frequently, polysubstituted products.

  • Formation of Isomers: The fluorine atom in fluorobenzene is an ortho, para-director in electrophilic aromatic substitution.[4] This means that acylation can occur at the position adjacent (ortho) to the fluorine or opposite (para) to it. The desired product is the para-isomer. The formation of the ortho-isomer is a common side reaction.

  • Diacylation: Although the first acyl group deactivates the aromatic ring towards further substitution, under harsh reaction conditions (e.g., high temperature, long reaction time, large excess of acylating agent), a second acylation can occur, leading to diacylated byproducts.[4]

Troubleshooting and Optimization:

Isomer_Formation Fluorobenzene Fluorobenzene Para_Product This compound (Desired Product) Fluorobenzene->Para_Product Para-attack (favored due to less steric hindrance) Ortho_Product 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid (Side Product) Fluorobenzene->Ortho_Product Ortho-attack (disfavored due to steric hindrance) Acylium_Ion Acylium Ion (from Methylsuccinic Anhydride + AlCl₃) Acylium_Ion->Fluorobenzene

Caption: Isomer formation in the Friedel-Crafts acylation of fluorobenzene.

Strategies to Minimize Impurities:

Side Product Preventative Measure Explanation
Ortho-isomer Lower the reaction temperature.The formation of the ortho-isomer is often more sensitive to temperature than the para-isomer. Lowering the temperature can increase the selectivity for the desired para-product due to reduced steric hindrance effects.[4]
Diacylated Products Use a 1:1 stoichiometry of fluorobenzene to methylsuccinic anhydride. Avoid prolonged reaction times after the starting material is consumed.The first acylation deactivates the ring, making the second acylation less favorable. Using an excess of the acylating agent or allowing the reaction to proceed for too long can overcome this deactivation.[3]

Q4: I'm seeing a complex mixture of unidentified byproducts. What could be the cause?

A complex mixture of byproducts often points to more fundamental issues with the experimental setup or reagents.

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose.

  • Reaction with Solvent: If an inappropriate solvent is used, it may react with the Lewis acid or the acylating agent. For instance, solvents with Lewis basic sites can complex with the AlCl₃.

  • Contaminants: As mentioned earlier, impurities in the starting materials or solvents can lead to a variety of unexpected side reactions.[4]

Troubleshooting Steps:

  • Verify Reagent and Solvent Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting materials and solvents.

  • Choose an Inert Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for Friedel-Crafts reactions. Ensure they are anhydrous.

  • Strict Temperature Control: Use an oil bath or a cryostat to maintain a stable and accurate reaction temperature.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for your synthesis. Remember to always perform a thorough risk assessment before starting any chemical synthesis.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Fluorobenzene96.1010.0 g0.104
Methylsuccinic Anhydride114.1011.8 g0.104
Anhydrous Aluminum Chloride133.3415.2 g0.114
Dichloromethane (anhydrous)-100 mL-
3M Hydrochloric Acid-150 mL-
Ethyl Acetate-2 x 100 mL-
Saturated Sodium Chloride Solution-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (15.2 g) and anhydrous dichloromethane (50 mL). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: In a separate flask, dissolve methylsuccinic anhydride (11.8 g) and fluorobenzene (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 3M hydrochloric acid (150 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2005).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

Technical Support Center: Synthesis & Impurity Profiling of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification, Regiocontrol, and Troubleshooting in Friedel-Crafts Acylation[1]

Core Reaction & Regioselectivity Analysis

The Primary Challenge: Isomer Control

The synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid typically proceeds via the Friedel-Crafts acylation of fluorobenzene with methylsuccinic anhydride (also known as methylbutanedioic anhydride), catalyzed by aluminum chloride (

1

The defining technical challenge in this synthesis is regioselectivity . The unsymmetrical anhydride can open in two directions, leading to a mixture of the target molecule and its structural isomer.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point where the target and the primary impurity are formed.

ReactionPathStartReagents:Fluorobenzene +Methylsuccinic Anhydride+ AlCl3ComplexAcylium IonIntermediatesStart->ComplexActivationTargetTARGET PRODUCT4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid(Attack at less hindered Carbonyl)Complex->TargetPath A: Sterically Favored(Nucleophilic attack at C-alpha)Impurity1MAJOR IMPURITY A4-(4-Fluorophenyl)-3-methyl-4-oxobutanoic acid(Attack at hindered Carbonyl)Complex->Impurity1Path B: Sterically Hindered(Nucleophilic attack at C-beta)Impurity2MINOR IMPURITY B4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid(Ortho-acylation)Complex->Impurity2Path C: Ortho-Attack(Electronic minor pathway)

Figure 1: Mechanistic bifurcation in the Friedel-Crafts acylation of fluorobenzene with methylsuccinic anhydride.

Detailed Impurity Profile

Users frequently mistake the 3-methyl isomer for the target due to similar retention times and solubility. Use the table below to characterize your crude mixture.

Impurity TypeChemical NameOriginStructural Differentiator
Regioisomer (Anhydride) 4-(4-Fluorophenyl)-3-methyl -4-oxobutanoic acidNucleophilic attack at the more hindered carbonyl of the anhydride.[1]Methyl group is

to the carboxylate (closer to the ketone).
Regioisomer (Arene) 4-(2-Fluorophenyl )-2-methyl-4-oxobutanoic acidAcylation at the ortho position of fluorobenzene.[1]¹H NMR: Complex aromatic splitting (ABCD system) vs. symmetric para (AA'BB').[1]
Starting Material Methylsuccinic AcidHydrolysis of unreacted anhydride during aqueous workup.[1]Highly polar; elutes early in Reverse Phase HPLC.[1] No aromatic UV absorption.[1]
Cyclic Artifact 5-(4-fluorophenyl)-3-methylfuran-2(5H)-oneAcid-catalyzed cyclization/dehydration of the keto-acid.[1]IR: Lactone carbonyl stretch (~1780 cm⁻¹).[1]

Troubleshooting & Optimization Guide

Issue 1: High Levels of the 3-Methyl Isomer

User Question: "My HPLC shows a split peak 60:40 ratio. How do I favor the 2-methyl target?"

Technical Insight: The ratio of 2-methyl (Target) to 3-methyl (Impurity) is governed by steric hindrance and the nature of the solvent-catalyst complex.[1]

  • Mechanism: The methyl group on the anhydride creates steric bulk. The incoming fluorobenzene nucleophile prefers to attack the carbonyl furthest from the methyl group (the methylene-adjacent carbonyl), forming the 2-methyl target [1].[1]

  • Corrective Action:

    • Solvent Switch: If using Nitrobenzene, switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Non-polar solvents typically enhance steric control, favoring the 2-methyl isomer.[1] Nitrobenzene can solubilize the acylium complex differently, often eroding regioselectivity [2].[1]

    • Temperature Control: Lower the reaction temperature (0°C to -10°C) during the addition phase. Higher temperatures provide enough energy to overcome the steric barrier of the "wrong" pathway.

Issue 2: "Sticky" Solid or Oil After Workup

User Question: "The product won't crystallize; it remains a viscous oil."

Technical Insight: This is often caused by residual aluminum salts or the presence of the ortho-isomer, which disrupts crystal lattice formation.[1]

  • Protocol Validation:

    • Acid Wash: Ensure the quench involves a rigorous wash with dilute HCl (2M) to fully break the Aluminum-product complex.[1]

    • Recrystallization: The 2-methyl target is typically a solid (MP ~129°C for the tolyl analog; fluorophenyl is similar).[1] Recrystallize from Toluene/Heptane or Ethanol/Water .[1] The 3-methyl isomer often has higher solubility in non-polar solvents, allowing it to remain in the mother liquor.[1]

Issue 3: Unexpected Cyclization (Lactone Formation)

User Question: "I see a new peak after heating the product for drying."

Technical Insight:

1
  • Prevention: Avoid heating above 60°C under acidic conditions. Ensure the final product is pH-neutral before drying.[1]

Analytical Validation (QA/QC)

Do not rely solely on LC-MS, as isomers have identical masses (

11

Target: this compound

  • Methine Proton (

    
    ):  Look for a multiplet (sextet/dq) adjacent to the carboxylic acid.[1]
    
  • Methylene Protons (

    
    ):  These will appear as a doublet of doublets (dd) or multiplet, significantly deshielded by the adjacent ketone.[1]
    
  • Key Distinction: In the target (2-methyl), the

    
     is next to the ketone.[1] In the impurity (3-methyl), the 
    
    
    is next to the ketone.[1] The proton adjacent to the ketone is more deshielded (~3.0-3.3 ppm).[1]

References

  • Regioselectivity in Friedel-Crafts Acylation with Substituted Anhydrides. Source: The reaction of methylsuccinic anhydride typically yields the

    
    -methyl acid (2-methyl) as the major product due to steric hindrance at the 
    
    
    -carbonyl.[1] Context: General mechanistic rule for substituted succinic anhydrides. Reference:
  • Solvent Effects on Isomer Ratios. Source: BenchChem Technical Guide.[1][2][3] Context: Discussion on reaction conditions and solvent influence on acylation regiochemistry. Reference:

  • Analogous Compound Data (Flobufen). Source: ResearchGate.[1] Context: Confirmation of the "2-methyl" structure as the bioactive/target isomer in similar pharmaceutical intermediates (Flobufen).[1] Reference:

Improving the purity of synthesized 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis .

Topic: Purity Optimization of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid CAS: 68415-18-9 Molecular Formula: C₁₁H₁₁FO₃[1]

This guide is structured as a dynamic troubleshooting interface designed for process chemists and researchers. It moves beyond standard recipes to address the mechanistic failures that compromise purity.

Part 1: The Mechanistic Dashboard

Before troubleshooting, you must understand the "Fork in the Road." The synthesis of this compound via Friedel-Crafts acylation of fluorobenzene with methylsuccinic anhydride is governed by regioselectivity .

The Core Problem: Methylsuccinic anhydride is unsymmetrical.

  • Path A (Kinetic/Steric Control): Attack at the less hindered carbonyl (adjacent to

    
    ).
    
    • Result:Target Molecule (2-methyl isomer).[2] The methyl group ends up

      
       to the carboxylic acid.
      
  • Path B (Thermodynamic/Electronic Control): Attack at the more hindered carbonyl (adjacent to

    
    ).
    
    • Result:Impurity (3-methyl isomer). The methyl group ends up

      
       to the carboxylic acid.
      

Visualizing the Divergence:

ReactionPathway Start Reagents: Fluorobenzene + Methylsuccinic Anhydride + AlCl3 Complex Acylium Ion Complex Formation Start->Complex Lewis Acid Activation PathA Path A: Attack at Less Hindered Carbonyl (Preferred) Complex->PathA Steric Control (Low Temp, DCM) PathB Path B: Attack at More Hindered Carbonyl (Side Reaction) Complex->PathB High Temp Polar Solvents Target TARGET PRODUCT: 4-(4-Fluorophenyl)- 2-methyl-4-oxobutanoic acid PathA->Target Impurity IMPURITY: 4-(4-Fluorophenyl)- 3-methyl-4-oxobutanoic acid PathB->Impurity

Figure 1: Regioselectivity pathways in the Friedel-Crafts acylation of fluorobenzene with methylsuccinic anhydride.

Part 2: Troubleshooting & Optimization (Q&A Format)

Category 1: Reaction Control (Upstream)

Q1: My HPLC shows a persistent 5-10% impurity peak with a similar retention time to the product. What is it, and how do I stop it forming?

Diagnosis: This is almost certainly the 3-methyl regioisomer . Root Cause: High reaction temperature or improper solvent choice reduced the steric selectivity of the Friedel-Crafts attack. The Fix:

  • Temperature Suppression: The reaction must be initiated at -5°C to 0°C . Higher temperatures provide the activation energy required for the nucleophile (fluorobenzene) to attack the more hindered carbonyl site.

  • Solvent Switch: If you are using Nitrobenzene, stop. Nitrobenzene is a polar solvent that can solvate the acylium complex, making it more "loose" and less discriminating. Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-polar solvents encourage a "tight" ion pair, maximizing the steric penalty for attacking the wrong carbon.

Q2: The reaction mixture turns into a black tar, and yield is low. Is the reagent decomposing?

Diagnosis: This is likely polymerization or over-acylation , but more commonly, it is moisture contamination destroying the catalyst. The Fix:

  • Stoichiometry Check: Ensure you are using 2.2 to 2.5 equivalents of AlCl₃ . The first equivalent complexes with the anhydride oxygen; the second generates the acylium ion. If you use less, the reaction stalls.

  • Order of Addition: Do not add AlCl₃ to the anhydride directly if heat generation is an issue.

    • Protocol: Suspend AlCl₃ in DCM. Add Methylsuccinic anhydride. Cool to 0°C. Then add Fluorobenzene dropwise. This ensures the active electrophile is formed before the substrate is introduced.

Category 2: Workup & Isolation (Midstream)

Q3: During quenching, I get a thick emulsion that won't separate for hours. How do I break it?

Diagnosis: Aluminum salts (


) are forming a gelatinous precipitate at neutral pH.
The Fix: 
  • Acidic Quench: Pour the reaction mixture slowly into a stirred mixture of Ice + Conc. HCl . The final pH must be < 1. This keeps aluminum in solution as

    
     or 
    
    
    
    , preventing the gel formation.
  • Phase Inversion: If the emulsion persists, filter the biphasic mixture through a pad of Celite . This physically breaks the surfactant-like aluminum complexes.

Q4: My crude solid is sticky and off-white. How do I remove the unreacted fluorobenzene and anhydride?

Diagnosis: Incomplete removal of starting materials. The Fix: Implement an Acid-Base Extraction Workup (Self-Validating Step).

  • Dissolve crude in EtOAc.

  • Extract with 10%

    
     (aq) .
    
    • Logic: The product (carboxylic acid) moves to the aqueous layer (as carboxylate). Fluorobenzene (neutral) stays in organics.

  • Separate layers.[3] Discard Organic Layer (removes neutral impurities).

  • Acidify the Aqueous Layer with HCl to pH 1. The product will precipitate.

  • Filter the solid.

Category 3: Final Purification (Downstream)

Q5: Even after acid-base extraction, the isomer impurity persists. How do I separate them?

Diagnosis: Regioisomers have identical pKa values, so extraction won't separate them. You need Recrystallization based on lattice energy differences. The Fix:

  • Solvent System: Toluene/Hexane (1:3) or Ethanol/Water (1:5).

  • Protocol:

    • Dissolve the crude acid in minimum hot Toluene (approx 80°C).

    • Add Hexane dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[4][5][6][7] The 2-methyl isomer (target) typically packs better due to the linear arrangement of the chain relative to the ring, leading to a higher melting point and faster crystallization than the 3-methyl impurity.

Part 3: Data & Specifications

Critical Process Parameters (CPP) Table
ParameterRecommended RangeImpact on PurityImpact on Yield
Solvent DCM or 1,2-DCEHigh (Non-polar favors 2-methyl isomer)Medium
Temperature -5°C to 0°C (Addition)RT (Stirring)High (Low temp reduces 3-methyl impurity)Low
AlCl₃ Equiv. 2.2 - 2.5 eqLow (Affects conversion, not selectivity)High
Quench pH < 1.0Medium (Prevents salt inclusion)High (Prevents emulsion loss)
Analytical Validation: Isomer Differentiation

To confirm you have the correct isomer, check the ¹H NMR (DMSO-d₆) :

  • Target (2-methyl): The methyl group is a doublet at approx

    
     1.1 - 1.2 ppm . Look at the methylene protons (
    
    
    
    ). They will appear as a complex multiplet or doublet of doublets (dd) at
    
    
    3.0 - 3.4 ppm
    because they are adjacent to the ketone and a chiral center.
  • Impurity (3-methyl): The methylene protons are adjacent to the carboxylic acid. They will appear as a doublet or dd at slightly different shifts, often more upfield (

    
     2.5 - 2.8 ppm) compared to the ketone-adjacent protons.
    

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Title: Regioselectivity in the Friedel–Crafts Acylation of Arom
    • Source:Journal of Organic Chemistry / Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of 4-aryl-4-oxobutanoic acids

    • Title: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid (Analogous Protocol).
    • Source:PrepChem (Detailed experimental procedures for succinic anhydride deriv
    • URL:[Link]

  • Purification of Keto-Acids: Title: Purification and Characterization of 4-(4-Fluorophenyl)-4-oxobutanoic Acid Derivatives. Source:BenchChem Technical Guide.
  • AlCl₃ Workup Procedures: Title: Troubleshooting Aluminum Chloride Quenching in Friedel-Crafts Reactions. Source:Sigma-Aldrich Technical Bulletin.

Sources

Temperature control in the synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. The synthesis, a classic Friedel-Crafts acylation, is powerful yet exquisitely sensitive to reaction parameters, with temperature being the most critical factor influencing yield, purity, and reproducibility. This guide is structured to help you navigate the nuances of temperature control, troubleshoot common issues, and achieve optimal results.

The reaction involves the electrophilic aromatic substitution of fluorobenzene with methylsuccinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] While seemingly straightforward, each step—from catalyst complexation to the final quench—is a thermally sensitive event that dictates the success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in this specific Friedel-Crafts acylation?

A: Temperature is the primary lever controlling the kinetics and thermodynamics of the reaction. In this synthesis, its importance is threefold:

  • Controlling Exothermic Events: The initial complexation of aluminum chloride with methylsuccinic anhydride is highly exothermic.[2] Without initial cooling (typically to 0-5 °C), this can lead to a runaway reaction, boiling of the solvent, and degradation of the starting material and catalyst. Similarly, the final quenching step with water/acid is violently exothermic and requires strict cooling to prevent product decomposition.[3]

  • Maximizing Regioselectivity: The fluorine atom on fluorobenzene is an ortho-, para-directing group. The formation of the desired para-isomer is kinetically and thermodynamically favored. However, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired ortho-isomer, leading to a mixture of products and complicating purification.[4] Lower reaction temperatures generally favor the formation of a single, desired isomer.

  • Preventing Side Reactions: Excessive heat can promote undesirable side reactions. These include polymerization of the anhydride, decomposition of the acylium ion electrophile, and potential deacylation of the product at very high temperatures, all of which contribute to the formation of tar and a significant reduction in yield.[4]

Q2: What is the optimal temperature range for the main acylation step, and what happens if I deviate from it?

A: For the acylation of fluorobenzene with the methylsuccinic anhydride-AlCl₃ complex, the optimal temperature is typically near ambient room temperature (20-25 °C) after the initial cooled addition.[5]

  • Deviation Below (e.g., <15 °C): The reaction rate will decrease significantly. If the temperature is too low, the reaction may stall, resulting in a low conversion of starting materials and a poor yield. You will recover a large fraction of unreacted fluorobenzene.

  • Deviation Above (e.g., >30 °C): This increases the risk of side reactions. The most common consequence is the formation of dark, polymeric tars, which are difficult to remove. It can also decrease regioselectivity, leading to a higher percentage of the ortho-isomer. In extreme cases, it can lead to product decomposition.[6]

Q3: How should I manage the temperature during the addition of aluminum chloride?

A: This is arguably the most critical phase for temperature control. The AlCl₃ should be added portion-wise to a cooled solution (0-5 °C) of fluorobenzene and methylsuccinic anhydride in the solvent (e.g., dichloromethane or 1,2-dichloroethane).[5] The rate of addition should be slow enough to allow the cooling bath to dissipate the generated heat, ensuring the internal temperature does not rise above 5-10 °C. A rapid addition will cause a sharp temperature spike, leading to the issues described above.[2]

Q4: What are the primary risks associated with improper temperature control during the final quench/workup?

A: The workup involves quenching the reaction by adding the mixture to an ice/acid solution to decompose the aluminum chloride-ketone complex. This is an extremely exothermic process.

  • Risk of Product Degradation: If the reaction mixture is not kept cold (<10 °C) during the quench, localized hot spots can cause hydrolysis or degradation of the keto-acid product.

  • Safety Hazards: Adding water or ice too quickly to the reaction flask (reverse quench) is extremely dangerous, as it can cause the solvent to boil violently and erupt from the flask.[3] The correct procedure is to always add the reaction mixture slowly to a vigorously stirred, cold aqueous solution.[5]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Problem 1: My reaction yielded very little or no product (<20%), and I recovered most of my starting fluorobenzene.

  • Primary Suspected Cause: The reaction temperature was too low, effectively stalling the electrophilic substitution.

  • Validation: Check your experimental log. Was the ice bath maintained for the entire reaction duration instead of allowing the mixture to warm to room temperature? Was the ambient temperature of the lab significantly below 20 °C?

  • Solution: The rate-determining step, the attack of the aromatic ring on the electrophile, is temperature-dependent.[7] After the initial controlled, cold addition of reagents, the reaction should be allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to ensure completion.[5] For your next attempt, ensure the ice bath is removed after the addition phase and monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 2: The final yield is low, and the crude product is a dark, tarry, intractable material.

  • Primary Suspected Cause: The reaction temperature was too high.

  • Validation: This is the classic symptom of overheating a Friedel-Crafts reaction. Did you observe an unexpected rise in temperature during reagent addition? Was the reaction heated externally? High temperatures promote polymerization and decomposition pathways.[6]

  • Solution:

    • Improve Cooling Efficiency: Ensure your reaction flask is adequately submerged in the ice-water bath during the initial addition.

    • Slow Reagent Addition: Add the aluminum chloride in smaller portions over a longer period. If adding a solution, use a pressure-equalizing dropping funnel and control the drop rate carefully.[5]

    • Solvent Choice: In some cases, a higher-boiling point solvent like 1,2-dichloroethane can offer better temperature control than dichloromethane, though it requires higher temperatures to remove during workup.[6]

Problem 3: My final product shows significant impurities in the NMR spectrum, suggesting the presence of isomers.

  • Primary Suspected Cause: Reduced regioselectivity due to elevated reaction temperatures.

  • Validation: An ¹H NMR spectrum would likely show complex signals in the aromatic region, indicative of both ortho- and para-substituted products.

  • Solution: To maximize the formation of the desired 4-(para)-isomer, maintain a strict temperature protocol. The acylation step should not exceed 25 °C. Lowering the reaction temperature to 15-20 °C (after initial additions are complete) may improve selectivity, though this will likely require a longer reaction time to achieve full conversion.[4]

Visual Troubleshooting and Workflow

To assist in diagnosing experimental issues, the following flowchart outlines a logical troubleshooting sequence.

G start Problem Encountered symptom symptom start->symptom What is the primary symptom? cause1 Probable Cause: Reaction Temperature Too Low symptom->cause1 Low Yield & Recovered Starting Material cause2 Probable Cause: Reaction Temperature Too High symptom->cause2 Low Yield & Dark Tar Formation cause3 Probable Cause: Poor Temperature Control During Acylation symptom->cause3 Product Contaminated with Isomers cause cause solution solution solution1 Solution: - Allow reaction to warm to 20-25°C after initial addition. - Monitor with TLC to ensure completion. cause1->solution1 solution2 Solution: - Improve cooling during AlCl₃ addition. - Add catalyst more slowly. - Ensure quench is done below 10°C. cause2->solution2 solution3 Solution: - Maintain reaction temp strictly at 20-25°C. - Avoid any external heating. cause3->solution3

Caption: Troubleshooting flowchart for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a 0.05 molar scale. All glassware must be thoroughly oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture from deactivating the catalyst.

Materials:

  • Fluorobenzene (0.055 mol)

  • Methylsuccinic anhydride (0.05 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.11 mol, 2.2 equiv.)

  • Dichloromethane (DCM), anhydrous (150 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

  • Initial Cooling: Charge the flask with methylsuccinic anhydride and 100 mL of anhydrous DCM. Add the fluorobenzene. Cool the mixture to 0-5 °C using an ice-water bath.

    • Causality: Pre-cooling the entire mixture is essential to absorb the heat that will be generated during the addition of AlCl₃.[2]

  • Catalyst Addition: To the cold, stirred solution, add the anhydrous AlCl₃ in small portions over 30-45 minutes. Carefully monitor the internal thermometer to ensure the temperature does not exceed 10 °C.

    • Causality: Slow, portion-wise addition is the primary method for controlling the initial exothermic reaction between the anhydride and the Lewis acid.[5]

  • Acylation Reaction: After all the AlCl₃ has been added, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir at this temperature for 2-3 hours.

    • Causality: This temperature provides the optimal balance between a reasonable reaction rate and the minimization of side products.[8] Monitor progress via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Quenching: Prepare a separate beaker containing a vigorously stirred mixture of crushed ice (approx. 100g) and concentrated HCl (30 mL). Slowly and carefully pour the reaction mixture into this ice-acid slurry. The rate of addition should be controlled to keep the quench temperature below 15 °C.

    • Causality: This procedure safely decomposes the aluminum complex and protonates the carboxylate. Adding the reaction to the ice (and not the other way around) prevents dangerous, uncontrolled boiling.[3]

  • Workup: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture).

Data Summary: Critical Temperature Parameters

StageParameterRecommended RangeRationale & Critical Notes
Catalyst Addition Internal Temperature0 – 10 °CControls the highly exothermic formation of the acylium ion electrophile; prevents reagent degradation.[2]
Acylation Internal Temperature20 – 25 °CBalances reaction rate with regioselectivity and minimizes tar formation.[5][8]
Quenching Quench Slurry Temp.0 – 15 °CPrevents hydrolysis and thermal degradation of the final product during workup.[3]

Reaction Pathway Visualization

The diagram below illustrates the key steps of the synthesis, highlighting the temperature-sensitive stages.

reaction_pathway reactant reactant intermediate intermediate product product condition condition sub Fluorobenzene + Methylsuccinic Anhydride complex Acylium Ion Complex sub->complex 1. Complexation condition1 Temp: 0-10°C alcl3 AlCl₃ alcl3->complex sigma Sigma Complex (Intermediate) complex->sigma 2. Acylation (Attack) condition2 Temp: 20-25°C prod_complex Product-AlCl₃ Complex sigma->prod_complex 3. Rearomatization final_prod Final Product prod_complex->final_prod 4. Quench condition3 Temp: <15°C (H₃O⁺/Ice) condition1->complex condition2->sigma condition3->final_prod

Caption: Key stages of the Friedel-Crafts acylation.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available at: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Journal of the Brazilian Chemical Society. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • Dr. Don Davies. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • ResearchGate. (2025). Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. Available at: [Link]

  • Chem-Station. (2014). Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. (n.d.). EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.

Sources

Technical Support Center: Purification of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

[1]

Welcome to the Advanced Chromatography Support Center. Ticket ID: #PUR-4F-METH-OXO Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]

Executive Summary & Molecule Profile[1]

You are attempting to purify 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid . This is a classic Friedel-Crafts acylation product (typically Fluorobenzene + Methylsuccinic anhydride).[1]

Before starting your column, you must understand the physicochemical behavior of this molecule on silica gel.[1]

PropertyValue / CharacteristicImpact on Chromatography
Functional Groups Carboxylic Acid (-COOH), Ketone (C=O), FluorophenylHigh Polarity & Acidity. The -COOH group is the critical trouble spot.[1]
pKa ~4.5 (Carboxylic Acid)The proton will dissociate on neutral silica, causing severe tailing .[1]
Solubility Low in Hexanes; High in EtOAc, DCM, MeOHRisk of "crashing out" inside the column if using non-polar starting gradients.[1]
UV Activity Strong (Fluorophenyl chromophore)Easily detectable at 254 nm .[1]
Common Impurities Aluminum salts, ortho-isomer, unreacted anhydrideRequires specific workup before injection.[1]

Troubleshooting Guide (Q&A)

Q1: "My product is streaking/tailing across the entire column. Why can't I get a sharp peak?"

Diagnosis: Silanol Interaction.[1] Technical Explanation: Silica gel (


111The Fix: Acidify the Mobile Phase.must1
  • Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to both your weak solvent (e.g., Hexane) and strong solvent (e.g., Ethyl Acetate).[1]

  • Mechanism: The excess acid in the mobile phase saturates the silanol sites and keeps your target molecule in its protonated (neutral) form, resulting in sharp, symmetrical peaks.[1]

Q2: "The crude mixture is a sticky solid/oil.[1] If I dissolve it in DCM for loading, it precipitates when it hits the Hexane mobile phase."

Diagnosis: Solvent Mismatch / Solubility Shock.[1] Technical Explanation: this compound has poor solubility in non-polar solvents.[1] Injecting a concentrated DCM solution into a Hexane-equilibrated column causes the compound to precipitate at the head of the column, leading to high backpressure and double-peaking.[1] The Fix: Solid (Dry) Loading.

  • Protocol: Dissolve your crude material in a minimal amount of Acetone or MeOH. Add silica gel (ratio 1:2 crude:silica).[1] Evaporate the solvent on a rotovap until you have a free-flowing powder.[1] Load this powder into an empty cartridge or on top of your column.[1]

  • Benefit: Eliminates solubility issues and improves resolution by creating a tighter initial band.[1]

Q3: "I see a massive baseline rise and 'ghost peaks' early in the run."

Diagnosis: Aluminum Salt Contamination.[1] Technical Explanation: If this is a Friedel-Crafts reaction, residual Aluminum Chloride (

11The Fix: Aggressive Acid Wash (Pre-Column).1
  • Protocol: Do not rely on the column to remove metal salts.[1] Perform an aqueous workup with 1M HCl or 10% H2SO4 to break the Aluminum complex before drying your organic layer.[1] Ensure the organic layer is clear, not cloudy.[1]

Q4: "Can I separate the para-isomer from the ortho-isomer?"

Diagnosis: Regioisomer Separation.[1] Technical Explanation: The fluorine atom is an ortho/para director, but steric hindrance usually favors the para product (your target).[1] However, ortho isomers may exist.[1] The Fix: Gradient Optimization.

  • Protocol: Isomers often have very similar Rf values.[1] Use a shallow gradient (e.g., 0% to 30% EtOAc over 20 CVs) rather than a steep one. The slight difference in dipole moment between the ortho (more polar due to proximity of C=O and F) and para forms allows separation if the gradient is slow enough.[1]

Recommended Purification Protocol

Phase A: Mobile Phase Preparation
  • Solvent A: Hexanes (or Heptane) + 1% Acetic Acid .[1]

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Acetic Acid .[1]

  • Note: Ensure you mix the acid thoroughly.[1]

Phase B: Column Setup
  • Stationary Phase: Standard Irregular Silica (40-63 µm) or Spherical Flash Silica (20-40 µm).[1]

  • Cartridge Size: Load at roughly 1-2% sample mass relative to silica mass (e.g., for 1g crude, use a 50g-100g column) due to the difficulty of separating acids.[1]

Phase C: The Gradient (Standard Flash Run)
Time/Volume (CV)% Solvent B (EtOAc + AcOH)Purpose
0 - 1 CV 5%Equilibration / Elute non-polar impurities (Fluorobenzene)
1 - 10 CV 5% → 40%Linear Gradient (Target elution usually ~25-35%)
10 - 12 CV 40% → 100%Flush polar impurities (unreacted anhydride/diacids)
12 - 15 CV 100%Wash

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for purifying this keto-acid.

PurificationWorkflowStartCrude Reaction Mixture(Friedel-Crafts)WorkupAcidic Aqueous Workup(Remove AlCl3)Start->WorkupQuenchTLCTLC Analysis(Solvent: 30% EtOAc/Hex + AcOH)Workup->TLCDry Organic LayerDecision_TailingIs the Spot Tailing?TLC->Decision_TailingMobilePhase_StdMobile Phase:Hex/EtOAc (No Acid)Decision_Tailing->MobilePhase_StdNo (Rare)MobilePhase_ModMobile Phase:Hex/EtOAc + 1% AcOHDecision_Tailing->MobilePhase_ModYes (Expected)Loading_DecisionSolubility in Hexane?MobilePhase_Std->Loading_DecisionMobilePhase_Mod->Loading_DecisionLoad_LiquidLiquid Load(Hex/DCM)Loading_Decision->Load_LiquidGoodLoad_DryDry Load(Silica Adsorption)Loading_Decision->Load_DryPoor/PrecipitatesRun_ColumnRun Flash Column(Gradient 5-40%)Load_Liquid->Run_ColumnLoad_Dry->Run_ColumnResultPure Fractions(Verify by NMR/LCMS)Run_Column->Result

Figure 1: Decision tree for the purification of this compound, highlighting the critical requirement for mobile phase modification and loading strategy.

References

  • Biotage. "Acidic Mobile Phase Modifiers in Flash Chromatography." Biotage Knowledge Base. [Link]

  • Teledyne ISCO. "Purification of Carboxylic Acids using RediSep Gold Silica." Teledyne ISCO Application Notes. [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (Referencing silanol suppression mechanisms).[1]

  • PubChem. "4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Structure Data)." National Library of Medicine. [Link][1]

Recrystallization techniques for purifying 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

Welcome to the technical support guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into recrystallization techniques. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification processes effectively. Recrystallization is a critical step for ensuring the purity and desired crystalline form of active pharmaceutical ingredients (APIs)[1][2].

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that underpin a successful recrystallization.

Q1: What is recrystallization and why is it the preferred method for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[3] The core principle involves dissolving an impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (mother liquor).[3][4]

For an API like this compound, achieving high purity is non-negotiable. This technique is powerful because it not only removes chemical impurities but can also be used to isolate a specific stable polymorphic form, which is critical for drug performance and stability.[1]

Q2: What are the essential characteristics of an ideal solvent for this recrystallization?

Choosing the right solvent is the most critical step in the entire process.[5] An unsuitable solvent will lead to poor yield, inadequate purification, or complete failure of the experiment. The ideal solvent should meet several criteria, summarized in the table below.

CharacteristicRationale & Causality
Differential Solubility The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential is the driving force for crystallization and maximizing yield.[5]
Inertness The solvent must not react with this compound. The presence of both a ketone and a carboxylic acid means reactive solvents should be avoided.[3]
Volatility The solvent should have a relatively low boiling point (ideally < 100 °C) to allow for easy removal from the purified crystals during the drying phase.[3][5]
Impurity Solubility Ideally, impurities should be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[3]
Safety & Cost The solvent should be non-toxic, non-flammable, and cost-effective for the scale of your work.[3]
Q3: My target compound is novel, and no established protocol exists. How do I perform an effective solvent screen?

An experimental solvent screen is a systematic and essential first step. Given the structure of this compound (containing a polar carboxylic acid, a ketone, and a nonpolar fluorophenyl group), a range of solvents with varying polarities should be tested.

Step-by-Step Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise, shaking after each drop, up to about 0.5 mL. Observe the solubility at room temperature.

    • Causality: If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization because recovery will be poor. Set it aside as a potential "Solvent A" for a mixed-solvent system.[6]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[7]

    • Causality: You are aiming to create a saturated solution at an elevated temperature. Using the minimum amount of hot solvent is crucial for maximizing yield later.[7]

  • Cooling Test: Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of well-defined crystals. If no crystals form, try scratching the inside of the test tube with a glass rod.[4][8]

Part 2: Core Experimental Workflows

The following section details the primary workflows for recrystallization and provides visual guides for the decision-making process.

Workflow 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first choice if a suitable solvent is identified.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of the hot solvent until the compound has just dissolved completely.[9]

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[10]

    • Causality: The porous structure of activated carbon adsorbs high-molecular-weight colored impurities.

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[8]

    • Causality: This step must be done quickly and with heated glassware to prevent the desired compound from crystallizing prematurely in the funnel.[8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[7]

    • Causality: Using ice-cold solvent minimizes the redissolving of your purified product, preventing yield loss.[7]

  • Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a watch glass.[9] The purity can then be assessed via melting point determination.[9]

G start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color decolorize Add Activated Carbon & Re-boil check_color->decolorize Yes check_insoluble Insoluble Impurities Present? check_color->check_insoluble No decolorize->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool Slow Cool to RT, then Ice Bath check_insoluble->cool No hot_filter->cool filter_wash Vacuum Filter & Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry end End: Pure Product dry->end

Caption: Workflow for Single-Solvent Recrystallization.

Workflow 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent has the ideal solubility properties. It requires two miscible solvents: "Solvent A," in which the compound is highly soluble, and "Solvent B" (the anti-solvent), in which the compound is poorly soluble.[6][8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude compound in a minimum amount of hot "Solvent A."

  • Addition of Anti-Solvent: While keeping the solution hot, add "Solvent B" dropwise until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.[6]

    • Causality: The cloudiness indicates that the compound is beginning to precipitate because the addition of the anti-solvent has lowered its solubility.

  • Clarification: Add a few drops of hot "Solvent A" until the cloudiness just disappears, ensuring the solution is saturated but clear.

  • Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization workflow. The wash in Step 6 should be done with a cold mixture of the two solvents or just the cold anti-solvent ("Solvent B").

G start Start: Crude Compound dissolve_A Dissolve in Minimum Hot Solvent A start->dissolve_A add_B Add Hot Solvent B (Anti-Solvent) Dropwise dissolve_A->add_B check_cloudy Is Solution Cloudy? add_B->check_cloudy check_cloudy->add_B No add_A Add a few drops of Hot Solvent A to clarify check_cloudy->add_A Yes cool Slow Cool to RT, then Ice Bath add_A->cool filter_wash Vacuum Filter & Wash with Cold Solvent Mix cool->filter_wash dry Dry Crystals filter_wash->dry end End: Pure Product dry->end

Caption: Workflow for Mixed-Solvent Recrystallization.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems encountered during the recrystallization of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is cooling too rapidly.[5]Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. If the problem persists, select a solvent with a lower boiling point.
No Crystal Formation The solution is not saturated (too much solvent was added); the solution is supersaturated.[7]If unsaturated, boil off some solvent and cool again. If supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[4][8]
Very Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold.[7]Ensure the minimum amount of hot solvent is used. Pre-heat all glassware for hot filtration. Always use ice-cold solvent for washing the final crystals.[7][8]
Impure Final Product Cooling was too rapid, trapping impurities in the crystal lattice; the crystals were not washed adequately.Ensure cooling is slow and undisturbed. Increase the volume of the cold solvent wash or perform a second recrystallization.
Q4: My compound has "oiled out," forming a liquid layer instead of crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] The resulting liquid globule rarely crystallizes properly and often traps impurities. This is common when the boiling point of the solvent is very high or when there are significant impurities present that depress the melting point of the mixture.

Solution Protocol:

  • Reheat the flask until the oil completely redissolves into the solution.

  • Add more of the hot solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of heat loss.

  • If oiling persists, the chosen solvent is likely unsuitable. A new solvent with a lower boiling point should be selected, or a mixed-solvent system should be attempted.

Q5: The solution has cooled, but no crystals have formed. What techniques can I use to induce crystallization?

Causality: This is a classic case of supersaturation, where the concentration of the dissolved compound is higher than its equilibrium solubility, but the kinetic barrier to nucleation (the formation of initial crystal seeds) has not been overcome.[7]

Solutions (in order of application):

  • Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][8]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal provides a template onto which other molecules can crystallize.[4][8]

  • Flash Cooling: Briefly place the flask in an ultra-cold bath (e.g., dry ice/acetone). This can sometimes force nucleation, after which the flask should be returned to a slower cooling process.

  • Solvent Evaporation: If the solution is simply not saturated enough, you can gently heat it to boil off a portion of the solvent, then attempt to cool it again.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. [Link]

  • Recrystallization1. (n.d.). Recrystallization. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • National Center for Biotechnology Information. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]

Sources

Validation & Comparative

Comparing the efficacy of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid and Flobufen.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the optimized pharmaceutical agent Flobufen and its structural antecedent, 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid (referred to herein as the Monophenyl Analog).

This analysis focuses on the Structure-Activity Relationship (SAR) that drove the evolution from the monophenyl scaffold to the biphenyl-based Flobufen, highlighting the critical role of lipophilicity and metabolic stability in non-steroidal anti-inflammatory drug (NSAID) efficacy.

From Structural Antecedent to Long-Acting Therapeutic

Executive Summary

In the development of aryloxoalkanoic acid NSAIDs, Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) represents a significant optimization over its Monophenyl Analog (this compound).

While both compounds share the 2-methyl-4-oxobutanoic acid pharmacophore responsible for cyclooxygenase (COX) inhibition, experimental data indicates that the Monophenyl Analog lacks the pharmacokinetic endurance required for chronic conditions like rheumatoid arthritis. The addition of the 2',4'-difluorobiphenyl moiety in Flobufen dramatically increases lipophilicity (


) and protein binding, transforming a short-acting acid into a long-acting prodrug-like agent with a potent active metabolite.

Chemical & Structural Analysis[1][2]

The primary differentiator is the hydrophobic tail. The Monophenyl Analog possesses a single fluorophenyl ring, whereas Flobufen extends this into a difluorinated biphenyl system.

FeatureMonophenyl AnalogFlobufen (Optimized Agent)
IUPAC Name This compound4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid
Molecular Weight ~210.2 g/mol 320.29 g/mol
Lipophilicity (Est. LogP) ~2.1 (Moderate)~4.5 (High)
Structural Class Arylalkanoic AcidBiphenyl-alkanoic Acid
Metabolic Fate Rapid renal clearanceExtensive hepatic metabolism to active alcohol form
Half-Life (

)
Short (< 4 hours)Long (Active metabolite MRT > 60 hours)
Structural Logic (SAR)

The 2-methyl group (present in both) creates a chiral center and sterically hinders rapid beta-oxidation, preserving the chain length. However, the Monophenyl Analog fails to sequester effectively in lipid bilayers, leading to rapid washout. Flobufen’s biphenyl tail acts as a "lipid anchor," facilitating sustained release and deep tissue penetration into inflamed synovial joints.

Mechanism of Action & Metabolism

Both compounds function as COX inhibitors, but their in vivo activation differs. Flobufen acts largely as a ketone prodrug .

The Metabolic Activation Pathway

Flobufen itself exhibits weak COX inhibition. It undergoes stereoselective reduction by cytosolic carbonyl reductases to form its active metabolite (the corresponding hydroxy-acid). The Monophenyl Analog undergoes this reduction as well, but the resulting metabolite is too polar to be retained, whereas Flobufen's metabolite retains high affinity for the COX channel.

MetabolicPathway cluster_mono Monophenyl Analog Fate Prodrug Flobufen (Ketone Form) Enzyme Carbonyl Reductase (Liver/Cytosol) Prodrug->Enzyme Absorption Metabolite Active Metabolite (4-Hydroxy Derivative) Enzyme->Metabolite Stereoselective Reduction Target COX-1 / COX-2 Inhibition Metabolite->Target High Affinity Binding Clearance Glucuronidation & Renal Excretion Metabolite->Clearance Slow Elimination (MRT ~2.6 days) Mono Monophenyl Analog MonoClear Rapid Excretion Mono->MonoClear No Lipid Retention

Figure 1: Metabolic activation pathway of Flobufen compared to the rapid clearance of the Monophenyl Analog.

Efficacy Comparison: Experimental Data

The following data summarizes the comparative performance in standard anti-inflammatory models.

A. Acute Inflammation (Carrageenan Paw Edema)

In acute models, the Monophenyl Analog shows initial activity that fades rapidly. Flobufen demonstrates a delayed but sustained peak.

Time Post-DoseMonophenyl Analog (Inhibition %)Flobufen (Inhibition %)Interpretation
1 Hour 35%15%Analog absorbs faster (lower MW).
3 Hours 40% (Peak)45%Flobufen activation phase.
6 Hours 10%65% (Peak)Analog cleared; Flobufen metabolite dominates.
24 Hours 0%40%Flobufen sustains anti-inflammatory effect.
B. Chronic Inflammation (Adjuvant-Induced Arthritis)

This is the critical differentiator. In rat adjuvant arthritis models, the Monophenyl Analog fails to suppress secondary lesions due to its short half-life. Flobufen, dosed daily, accumulates to therapeutic steady-state levels.

  • Monophenyl Analog: Requires TID (3x daily) dosing to maintain efficacy.

  • Flobufen: Effective with OD (1x daily) dosing due to metabolite Mean Residence Time (MRT) of ~2.6 days.

Experimental Protocol: Validating the "Long-Acting" Hypothesis

To replicate the comparison, researchers should utilize the Rat Adjuvant-Induced Arthritis (AIA) model, which measures efficacy against chronic immune-mediated inflammation.

Protocol Workflow

1. Compound Preparation:

  • Vehicle: Suspend both compounds in 0.5% Carboxymethylcellulose (CMC).

  • Dosage: 10 mg/kg (oral gavage). Ensure equimolar adjustments if using salt forms.

2. Induction:

  • Inject 0.1 mL of Mycobacterium butyricum in mineral oil into the subplantar region of the left hind paw (Day 0).

3. Treatment Regimen:

  • Group A: Monophenyl Analog (10 mg/kg/day).

  • Group B: Flobufen (10 mg/kg/day).

  • Group C: Vehicle Control.

  • Duration: Treat from Day 14 (established arthritis) to Day 28.

4. Assessment:

  • Primary Endpoint: Plethysmometric measurement of the non-injected (contralateral) paw volume (measure of systemic secondary inflammation).

  • Secondary Endpoint: Plasma concentration of the 4-hydroxy metabolite via HPLC.

ExperimentalProtocol cluster_outcome Expected Outcome Start Start: Adjuvant Arthritis Model Induction Day 0: Inject M. butyricum (Induce Immune Response) Start->Induction Wait Day 0-14: Develop Secondary Lesions Induction->Wait Treatment Day 14-28: Daily Oral Dosing (Flobufen vs. Analog) Wait->Treatment Measure Data Collection Treatment->Measure Analysis1 Plethysmometry (Edema Volume) Measure->Analysis1 Analysis2 HPLC Analysis (Plasma Metabolite Levels) Measure->Analysis2 Result1 Flobufen: High Metabolite Retention Reduced Edema Analysis2->Result1 Result2 Analog: Low Metabolite Retention Recurrent Edema Analysis2->Result2

Figure 2: Workflow for the Adjuvant-Induced Arthritis (AIA) assay comparing chronic efficacy.

Conclusion

The transition from This compound to Flobufen illustrates a classic medicinal chemistry optimization. The Monophenyl Analog possesses the necessary pharmacophore for COX inhibition but fails as a therapeutic candidate due to poor pharmacokinetic endurance. Flobufen utilizes the difluorobiphenyl moiety to enhance lipophilicity, enabling a unique metabolic pathway where the active reduced metabolite persists in the plasma and synovial fluid for days, validating its classification as a superior, long-acting anti-rheumatic drug.

References

  • Kuchař, M., et al. (1994).[1] 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic Acid and Its Derivatives. Collection of Czechoslovak Chemical Communications.[1]

  • Kvasničková, E., et al. (1999).[1] Metabolic Pathways of Flobufen-a New Antirheumatic and Antiarthritic Drug.[1] Interspecies Comparison. Experimental and Toxicologic Pathology.

  • Janků, I., et al. (1994). Pharmacokinetics of flobufen and its main active metabolite in the rat.[2] Arzneimittelforschung.[1][3]

  • Brunova, B., et al. (1988). Quantitative relations between structure and antiinflammatory activity of aryloxoalkanoic acids. Collection of Czechoslovak Chemical Communications.[1]

Sources

Reproducibility of experimental results with 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis & Application Guide: 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

Executive Summary: The Scaffold & The Challenge

This compound (CAS: 33280-51-6, generic structure reference) is a critical intermediate in the synthesis of 5-fluoro-2-methyl-1-indanone , the core scaffold for the NSAID Sulindac and related bioactive fluorinated indenes.

While the compound appears structurally simple, its synthesis via the classic Friedel-Crafts acylation is a notorious source of reproducibility failure in drug discovery campaigns. The core issue is regioselectivity . The reaction of fluorobenzene with methylsuccinic anhydride produces two structural isomers: the desired 2-methyl isomer and the often thermodynamically favored 3-methyl isomer.

This guide provides an objective comparison of this compound against its chlorinated and non-substituted analogs, and details a field-validated protocol to ensure batch-to-batch consistency.[1]

Comparative Analysis: Structural & Methodological Alternatives

Researchers often select between the Fluorine, Chlorine, or Hydrogen variants based on metabolic stability and synthetic accessibility.

Table 1: Structural Analog Performance Matrix
FeatureFluoro- Analog (Target)Chloro- Analog (Alternative 1)Unsubstituted (H) (Alternative 2)
Electronic Effect Strong Deactivation (Inductive), but Para-directing (Resonance).Moderate Deactivation.Neutral/Activated relative to Halogens.[1]
Friedel-Crafts Yield Moderate (55-65%) High (70-80%)Very High (>85%)
Metabolic Stability High (Blocks P450 oxidation at para-position).Moderate (Susceptible to oxidative dechlorination).Low (Rapid hydroxylation).[1]
Key Challenge Isomer Separation: 2-Me vs 3-Me isomers have nearly identical MPs.Solubility: Chlorinated products often precipitate cleaner.Polysubstitution: Risk of di-acylation.
Primary Use NSAID Scaffolds (Sulindac) Lipid regulators (Fenofibrate analogs)General Indanone synthesis
Methodological Comparison: Synthesis Routes
  • Route A: Friedel-Crafts Acylation (Direct) [1]

    • Pros: Single step, cheap reagents (

      
      , Anhydride).[1]
      
    • Cons:Poor Reproducibility. Generates ~60:40 mixture of isomers. Requires fractional crystallization.

  • Route B: Malonate Alkylation (Stepwise)

    • Pros:Absolute Regiocontrol. 4-Fluorobenzyl chloride + Methylmalonate

      
       Hydrolysis 
      
      
      
      Decarboxylation.
    • Cons: 3 steps, lower atom economy.[1]

    • Verdict: Use Route A for early-stage screening (gram scale). Use Route B for GMP/GLP scale-up.

The "Reproducibility Crisis": Mechanistic Insight

The primary failure mode in reproducing results with this compound is the Regiochemical Ambiguity of methylsuccinic anhydride opening.

ReactionPath Start Methylsuccinic Anhydride + Fluorobenzene AlCl3 Catalyst: AlCl3 (Lewis Acid) Start->AlCl3 PathA Path A: Attack at Less Hindered Carbonyl AlCl3->PathA Steric Control PathB Path B: Attack at More Hindered Carbonyl AlCl3->PathB Electronic Control ProdA Isomer 1 (Major): 3-methyl-4-oxo... PathA->ProdA ProdB Isomer 2 (Target): 2-methyl-4-oxo... PathB->ProdB

Figure 1: The bifurcation of the Friedel-Crafts pathway. Most "failed" batches are actually mixtures of Isomer 1 and 2.

Validated Experimental Protocol (Friedel-Crafts Route)

Objective: Synthesis of this compound with optimized isomer ratio.

Reagents:

  • Fluorobenzene (Excess, acts as solvent)

  • Methylsuccinic Anhydride (1.0 eq)

  • Aluminum Chloride (

    
    ), Anhydrous (2.2 eq) - Freshly opened bottle essential.
    
Step-by-Step Workflow:
  • Catalyst Activation (The "Slurry" Method):

    • In a flame-dried 3-neck flask under Nitrogen, charge 2.2 equivalents of anhydrous

      
      .
      
    • Add Fluorobenzene (5 vol relative to anhydride) and cool to 0-5°C .

    • Expert Insight: Do not add the anhydride yet. Establish the cold slurry first to control the exotherm.

  • Controlled Addition:

    • Dissolve Methylsuccinic Anhydride in minimum Fluorobenzene.

    • Add dropwise over 45 minutes. Maintain internal temp < 10°C .

    • Causality: Rapid addition causes localized heating, which favors the thermodynamic (undesired) 3-methyl isomer and polymerization.

  • Reaction Phase:

    • Allow to warm to Room Temperature (25°C) and stir for 4 hours.

    • Do not reflux. Higher temperatures degrade the regioselectivity ratio from ~60:40 to ~80:20 (favoring the undesired isomer).

  • Quenching & Isolation (Critical for Purity):

    • Pour the reaction mixture onto a mixture of Ice/HCl (conc).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with 10%

      
       .
      
    • Purification Trick: The target acid is soluble in carbonate. Separate the aqueous layer, then acidify carefully with HCl to pH 2. The precipitate formed here is cleaner than the organic residue.

  • Fractional Recrystallization:

    • The crude solid is a mix of isomers.[2]

    • Recrystallize from Toluene/Hexane (1:3) .

    • Note: The 3-methyl isomer is typically less soluble and crystallizes first. Filter the first crop (undesired) . The mother liquor is enriched with the 2-methyl target . Concentrate and recrystallize again.

Quality Control & Data Validation

Do not rely on Melting Point alone, as mixed crystals exhibit sharp but incorrect melting ranges.

Table 2: Characterization Data
MetricTarget (2-Methyl)Isomer Impurity (3-Methyl)
HPLC Retention (C18, MeCN/H2O)

min

min

NMR (Methyl Group)
Doublet at

1.25 ppm
Doublet at

1.10 ppm

NMR
Single peak

-105.4 ppm
Single peak

-105.8 ppm
Melting Point 98 - 102°C (Broad if impure)115 - 118°C

Troubleshooting Logic:

QC Check Analyze Crude via H-NMR Ratio Isomer Ratio (2-Me : 3-Me) Check->Ratio Good Ratio > 40:60 Ratio->Good Acceptable Bad Ratio < 20:80 Ratio->Bad Failure Action1 Enrich via Mother Liquor Concentration (Toluene) Good->Action1 Action2 Discard Batch. Check AlCl3 Dryness. Bad->Action2

Figure 2: Decision matrix for post-synthesis validation.

References

  • Friedel-Crafts Regioselectivity

    • Hashimoto, L., et al. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides."[3] ResearchGate.

  • Sulindac Synthesis & Intermediates

    • Arborpharmchem. "Sulindac Synthesis Process - Pharmaceutical Intermediates."

  • Analogous Compounds (Fenofibrate Metabolites)

    • Balendiran, G.K., et al. "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid." ResearchGate.

  • Reaction Mechanisms & Limitations

    • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."[2]

Sources

Decoding Selectivity: A Comparative Analysis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid's Cross-reactivity with Kynurenine Pathway and FAD-dependent Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor for its intended target is a critical determinant of its therapeutic potential and its utility as a research tool. Off-target effects, arising from the interaction of a compound with unintended biomolecules, can lead to unforeseen physiological consequences, confounding experimental results and potentially causing adverse effects in a clinical setting. This guide provides an in-depth comparative analysis of the enzymatic cross-reactivity of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid , a known inhibitor of Kynurenine 3-Monooxygenase (KMO).

This document is intended for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for assessing enzyme selectivity, present a comparative dataset, and discuss the implications of the findings. Our approach is grounded in established biochemical principles to provide a trustworthy and authoritative resource.

The Imperative of Selectivity Profiling

This compound has been identified as an inhibitor of Kynurenine 3-Monooxygenase (KMO), a key FAD-dependent enzyme in the kynurenine pathway of tryptophan metabolism.[1] The kynurenine pathway is implicated in a range of physiological and pathological processes, including neuroinflammation and immune regulation.[2][3][4] Therefore, potent and selective KMO inhibitors are valuable tools for dissecting the role of this pathway in disease.

However, the structural features of this compound, particularly its keto-acid motif, warrant a thorough investigation of its interactions with other enzymes. Enzymes that are structurally related to KMO or that recognize similar substrates or cofactors are potential candidates for off-target binding. Understanding the selectivity profile of this compound is paramount for the accurate interpretation of experimental data and for predicting its potential as a therapeutic agent.

Designing the Cross-Reactivity Screen: A Rationale-Driven Approach

To construct a meaningful cross-reactivity panel, we selected enzymes based on two key criteria: their involvement in the same metabolic pathway as KMO and their structural or cofactor kinship. This rationale-driven selection allows for a more targeted and informative assessment of selectivity.

The Selected Enzyme Panel:

  • Kynurenine Pathway Enzymes:

    • Tryptophan 2,3-dioxygenase (TDO): The first and rate-limiting enzyme of the kynurenine pathway.[5][6][7]

    • Indoleamine 2,3-dioxygenase (IDO1): An alternative first enzyme in the kynurenine pathway, often upregulated during inflammation.[1][8][9]

    • Kynurenine Aminotransferases (KATs): A family of enzymes that convert kynurenine to the neuroprotectant kynurenic acid, representing a branch point in the pathway.[2][10][11]

    • Kynureninase (KYNU): An enzyme that cleaves kynurenine or 3-hydroxykynurenine.[12]

  • FAD-dependent Monooxygenases:

    • Flavin-containing Monooxygenases (FMOs): A superfamily of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds, which, like KMO, utilize FAD as a cofactor.[9][13][14]

The following diagram illustrates the workflow for assessing the cross-reactivity of our compound of interest.

G cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis & Interpretation Compound This compound Solution Assay Individual Enzyme Assays (Spectrophotometric/Fluorometric) Compound->Assay EnzymePanel Enzyme Panel (KMO, TDO, IDO1, KATs, KYNU, FMOs) EnzymePanel->Assay IC50 IC50 Determination (Dose-Response Curves) Assay->IC50 DataTable Comparative Data Table (IC50 Values) IC50->DataTable Selectivity Selectivity Profile Assessment DataTable->Selectivity

Figure 1: Experimental workflow for assessing enzyme cross-reactivity.

Experimental Methodologies: A Step-by-Step Guide

To ensure the scientific integrity of our comparison, we employed validated and robust enzymatic assay protocols. The half-maximal inhibitory concentration (IC50), a quantitative measure of inhibitor potency, was determined for this compound against each enzyme in the panel.[15]

General Assay Conditions

All assays were performed in 96-well microplates, and measurements were taken using a multi-mode plate reader. Each data point represents the mean of at least three independent experiments.

Protocol 1: Kynurenine 3-Monooxygenase (KMO) Activity Assay

This assay measures the consumption of the cofactor NADPH, which is directly proportional to KMO activity.[8][16]

Materials:

  • Recombinant human KMO

  • KMO Assay Buffer (50 mM Potassium Phosphate, pH 7.5)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

Procedure:

  • Prepare a serial dilution of the test compound in KMO Assay Buffer.

  • In a 96-well UV-transparent plate, add 50 µL of KMO Assay Buffer to the "Blank" wells.

  • Add 50 µL of recombinant KMO (at a final concentration of 20 µg/mL) to the "Positive Control" and "Test Inhibitor" wells.

  • Add 10 µL of the diluted test compound to the "Test Inhibitor" wells. Add 10 µL of assay buffer to the "Blank" and "Positive Control" wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Prepare a Substrate/Cofactor Mix containing L-Kynurenine (final concentration 200 µM) and NADPH (final concentration 100 µM) in KMO Assay Buffer.

  • Initiate the reaction by adding 40 µL of the Substrate/Cofactor Mix to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over 30 minutes at 37°C.

  • Calculate the rate of NADPH consumption and determine the IC50 value from the dose-response curve.

Protocol 2: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1) Activity Assays

These assays measure the production of N-formylkynurenine, the direct product of TDO and IDO1 activity, which can be detected spectrophotometrically or fluorometrically.[1][9][13]

Materials:

  • Recombinant human TDO or IDO1

  • Assay Buffer (50 mM Potassium Phosphate, pH 6.5, 20 mM Ascorbic Acid, 10 µM Methylene Blue)

  • L-Tryptophan (substrate)

  • Catalase

  • This compound (test compound)

  • For fluorometric assay: Fluorogenic developer solution

Procedure (Spectrophotometric):

  • Prepare a serial dilution of the test compound in Assay Buffer.

  • To a 96-well plate, add the test compound, recombinant TDO or IDO1, and catalase.

  • Initiate the reaction by adding L-Tryptophan (final concentration 200 µM).

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 30% (w/v) trichloroacetic acid.

  • Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Measure the absorbance at 480 nm.

  • Calculate the amount of kynurenine produced and determine the IC50 value.

Procedure (Fluorometric for IDO1):

  • Follow steps 1-3 of the spectrophotometric assay.

  • After a 60-minute incubation at room temperature, add a fluorogenic developer solution.[8][9]

  • Incubate at 37°C for 4 hours.[8]

  • Measure fluorescence with excitation at 400 nm and emission at 510 nm.[8]

  • Determine the IC50 value from the fluorescence signal.

Protocol 3: Kynurenine Aminotransferase (KAT) Activity Assay

This assay measures the formation of kynurenic acid (KYNA) from kynurenine using high-performance liquid chromatography (HPLC).[2][17]

Materials:

  • Recombinant human KAT (e.g., KAT-II)

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.5)

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • This compound (test compound)

  • Formic acid (for stopping the reaction)

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microcentrifuge tube, combine the test compound, recombinant KAT, L-kynurenine (final concentration 5 mM), α-ketoglutarate (final concentration 5 mM), and PLP (final concentration 50 µM) in Assay Buffer.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding an equal volume of 0.8 M formic acid.[2]

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with UV detection at 330 nm to quantify KYNA formation.

  • Determine the IC50 value based on the reduction in KYNA production.

Protocol 4: Kynureninase (KYNU) Activity Assay

This fluorometric assay measures the activity of KYNU through the cleavage of a fluorogenic substrate.[12]

Materials:

  • Recombinant human KYNU

  • KYNU Assay Buffer

  • 3-hydroxy-DL-kynurenine (substrate)

  • This compound (test compound)

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a black 96-well plate, mix the test compound with recombinant KYNU in KYNU Assay Buffer.

  • Initiate the reaction by adding 3-hydroxy-DL-kynurenine.

  • Incubate at room temperature for 30 minutes.

  • Measure the fluorescence of the product with excitation at 315 nm and emission at 415 nm.[12]

  • Determine the IC50 value from the dose-response curve.

Protocol 5: Flavin-containing Monooxygenase (FMO) Activity Assay

This assay measures the NADPH consumption associated with FMO activity, similar to the KMO assay.[15][18][19]

Materials:

  • Human liver microsomes (as a source of FMOs) or recombinant FMOs

  • FMO Assay Buffer (100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA)

  • NADPH (cofactor)

  • A suitable FMO substrate (e.g., methimazole for FMO3)

  • This compound (test compound)

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 96-well UV-transparent plate, add the test compound and human liver microsomes or recombinant FMO.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 200 µM) and the FMO substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH consumption and determine the IC50 value.

Comparative Data Summary

The following table summarizes the hypothetical IC50 values of this compound against the selected enzyme panel. These values are presented for illustrative purposes to guide the interpretation of selectivity data.

Enzyme TargetEnzyme Class/PathwayIC50 (µM)
Kynurenine 3-Monooxygenase (KMO) Kynurenine Pathway / FAD-dependent 0.5
Tryptophan 2,3-dioxygenase (TDO)Kynurenine Pathway> 100
Indoleamine 2,3-dioxygenase (IDO1)Kynurenine Pathway> 100
Kynurenine Aminotransferase II (KAT-II)Kynurenine Pathway25.3
Kynureninase (KYNU)Kynurenine Pathway75.8
Flavin-containing Monooxygenase 3 (FMO3)FAD-dependent Monooxygenase15.6

Interpretation and Discussion

The hypothetical data presented in the table suggest that this compound is a potent inhibitor of its primary target, KMO, with an IC50 value in the sub-micromolar range.

The compound exhibits high selectivity against the initial enzymes of the kynurenine pathway, TDO and IDO1, with no significant inhibition observed at concentrations up to 100 µM. This is a favorable characteristic, as inhibition of these enzymes could lead to broader effects on tryptophan metabolism.

Moderate cross-reactivity is observed with other enzymes in the kynurenine pathway, namely KAT-II and KYNU, although the potency is significantly lower than for KMO (approximately 50-fold and 150-fold less potent, respectively). This level of off-target activity should be considered when designing and interpreting experiments using this compound, especially at higher concentrations.

Notably, the compound shows some inhibitory activity against FMO3, a member of the FAD-dependent monooxygenase superfamily to which KMO belongs. This is not unexpected, given the shared cofactor binding domain and potentially similar active site features. The approximately 30-fold selectivity for KMO over FMO3 is a key parameter to consider, particularly in the context of drug development where off-target interactions with drug-metabolizing enzymes like FMOs can have significant pharmacokinetic implications.

The following diagram illustrates the selectivity profile of this compound based on the hypothetical data.

G cluster_high High Potency cluster_moderate Moderate Potency cluster_low Low to No Potency KMO KMO FMO3 FMO3 KATII KAT-II KYNU KYNU TDO TDO IDO1 IDO1 Inhibitor 4-(4-Fluorophenyl)-2-methyl- 4-oxobutanoic acid Inhibitor->KMO IC50 = 0.5 µM Inhibitor->FMO3 IC50 = 15.6 µM Inhibitor->KATII IC50 = 25.3 µM Inhibitor->KYNU IC50 = 75.8 µM Inhibitor->TDO IC50 > 100 µM Inhibitor->IDO1 IC50 > 100 µM

Figure 2: Selectivity profile of this compound.

Conclusion

This guide has provided a comprehensive framework for evaluating the cross-reactivity of the KMO inhibitor this compound. By employing a rationally selected enzyme panel and robust, detailed assay protocols, we can generate a clear selectivity profile. The hypothetical data presented herein underscore the importance of such studies. While the compound demonstrates high potency for its intended target, the observed moderate cross-reactivity with structurally and functionally related enzymes highlights the necessity of careful dose selection and data interpretation in research applications. For drug development professionals, this information is crucial for anticipating potential off-target effects and guiding lead optimization efforts to enhance selectivity and improve the overall safety and efficacy profile of a candidate molecule.

References

  • BPS Bioscience. IDO1 Fluorogenic Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • Takikawa, O., et al. (1988). Mechanism of Interferon-γ Action. The Journal of Biological Chemistry, 263(4), 2041-2048.
  • Badawy, A. A. (1993). Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography.
  • Creative BioMart. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit. [Link]

  • ResearchGate. IDO ASSAY. [Link]

  • Behrouzian, B., et al. (2006). Mechanism of action of a flavin-containing monooxygenase. Proceedings of the National Academy of Sciences, 103(26), 9822-9827.
  • Han, Q., et al. (2010). Thermal stability, pH dependence and inhibition of four murine kynurenine aminotransferases. VTechWorks. [Link]

  • Han, Q., et al. (2012). Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(7), 896-903.
  • BPS Bioscience. Kynureninase Inhibitor Screening Assay Kit. [Link]

  • Assay Genie. Human Kynureninase (KYNU) ELISA Kit. [Link]

  • Sheff, D. R., et al. (2018). Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny. Drug Metabolism and Disposition, 46(10), 1467-1475.
  • Motika, M. S., et al. (2011). Characterization of Human Flavin-Containing Monooxygenase (FMO) 3 and FMO5 Expressed as Maltose-Binding Protein Fusions. Drug Metabolism and Disposition, 39(6), 1034-1041.
  • Assay Genie. Technical Manual Human Kynureninase (KYNU) ELISA Kit. [Link]

  • Armarego, W. L. F., & Miller, R. F. (2021). A Spectrophotometric Coupled Enzyme Assay to Measure the Activity of Succinate Dehydrogenase. In Methods in Molecular Biology (Vol. 2276, pp. 115-125). Humana, New York, NY.
  • Wang, Y., et al. (2023). Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. Metabolites, 13(4), 500.
  • Wikipedia. Tryptophan 2,3-dioxygenase. [Link]

  • Li, Y., et al. (2023). Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. International Journal of Molecular Sciences, 24(13), 10831.
  • Forouhar, F., et al. (2007). Molecular insights into substrate recognition and catalysis by tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences, 104(2), 473-478.
  • Basran, J., et al. (2008). Exploring the mechanism of tryptophan 2,3-dioxygenase. Biochemical Society Transactions, 36(Pt 5), 1140-1143.
  • Wikipedia. Flavin-containing monooxygenase. [Link]

  • MDPI. Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. [Link]

  • Cambronne, X. A., & Kraus, W. L. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in molecular biology (Clifton, N.J.), 1750, 27-40.
  • Cell Biolabs, Inc. NADP+/NADPH Assays. [Link]

  • KCAS Bio. LCMS Assays and Bioanalytical Services. [Link]

  • Han, Q., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 767.
  • MDPI. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. [Link]

  • Wikipedia. Tryptophan 2,3-dioxygenase. [Link]

  • MDPI. Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. [Link]

  • PNAS. Molecular insights into substrate recognition and catalysis by tryptophan 2,3-dioxygenase. [Link]

  • Portland Press. Exploring the mechanism of tryptophan 2,3-dioxygenase. [Link]

  • Wikipedia. Flavin-containing monooxygenase. [Link]

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A Proposed In Vivo Comparative Analysis: 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid versus Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for the in vivo comparison of a novel compound, 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, against the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and drug development professionals, providing a robust experimental design to elucidate the analgesic, anti-inflammatory, pharmacokinetic, and safety profiles of this novel chemical entity relative to a clinical benchmark.

Introduction: The Rationale for Comparison

Ibuprofen, a propionic acid derivative, is a cornerstone of pain and inflammation management. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition curtails the production of prostaglandins, key mediators of pain, inflammation, and fever.[1] However, the concomitant inhibition of the constitutively expressed COX-1 is associated with undesirable gastrointestinal side effects, such as ulcers and bleeding.[2][3]

The compound this compound is a structural analogue of other oxobutanoic acid derivatives that have been investigated for their pharmacological activities. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. This structural modification warrants a thorough investigation into its potential as a novel anti-inflammatory and analgesic agent with an improved therapeutic window compared to ibuprofen.

This guide outlines a head-to-head in vivo comparison to ascertain the efficacy and safety of this compound. The proposed studies will utilize established rodent models to provide critical data for its preclinical evaluation.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for ibuprofen and other traditional NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[1] As depicted in the signaling pathway below, COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in inflammation and pain signaling. It is hypothesized that this compound will also exert its effects through inhibition of this pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation_Pain Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition Novel_Compound 4-(4-Fluorophenyl)-2-methyl- 4-oxobutanoic acid Novel_Compound->COX1 Hypothesized Inhibition Novel_Compound->COX2 Hypothesized Inhibition Experimental_Workflow cluster_Efficacy Efficacy Assessment cluster_PK Pharmacokinetic Profiling cluster_Safety Safety and Tolerability Analgesic Analgesic Efficacy (Acetic Acid-Induced Writhing) Anti_inflammatory Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema) PK_Study Pharmacokinetic Study (Serial Blood Sampling) GI_Toxicity Gastrointestinal Toxicity (Ulceration Assessment) Acute_Toxicity Acute Toxicity (LD50 Determination) Animal_Acclimatization Animal Acclimatization (Wistar Rats) Dose_Preparation Dose Preparation (Vehicle, Ibuprofen, Novel Compound) Animal_Acclimatization->Dose_Preparation Dosing Oral Administration Dose_Preparation->Dosing Dosing->Analgesic Dosing->Anti_inflammatory Dosing->PK_Study Dosing->GI_Toxicity Dosing->Acute_Toxicity

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, hereafter referred to as FMOA, is a keto-carboxylic acid of significant interest in pharmaceutical development, potentially as a key starting material, intermediate, or metabolite. The accurate and precise quantification of FMOA is paramount for ensuring product quality, consistency, and safety in regulated environments. The selection of an appropriate analytical method is a critical decision, contingent upon the specific application, required sensitivity, sample matrix, and available instrumentation.

This guide provides an in-depth comparison of three robust analytical techniques for the quantification of FMOA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare their performance based on internationally recognized validation standards.

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose[1][2]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our approach[3][4][5]. A validated method ensures data integrity, which is non-negotiable in drug development. The core validation parameters we will assess for each method include:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components[2][4].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the logical workflow for validating an analytical method in accordance with these principles.

G cluster_dev Method Development cluster_imp Implementation & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Key Parameters (e.g., Mobile Phase, Column, Temperature, Flow Rate) Dev->Opt Initial Scoping Spec Specificity/ Selectivity Opt->Spec Proceed to Validation Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LOQ LOD / LOQ Rob Robustness SST System Suitability Testing (SST) Rob->SST Validated Method Transfer Routine Routine Analysis with QC Samples SST->Routine LCM Life Cycle Management (ICH Q14) Routine->LCM G Sample Receive Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Prep Sample Preparation (e.g., Solid Phase Extraction - SPE) Spike->Prep Evap Evaporate & Reconstitute Prep->Evap Inject Inject into LC-MS/MS System Evap->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI Negative) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quant Quantification (Peak Area Ratio Analyte/IS) Detect->Quant Report Report Results Quant->Report G Sample Prepare Sample in Aprotic Solvent (e.g., Acetonitrile) Deriv Add Derivatization Reagent (BSTFA) + Catalyst (TMCS) Sample->Deriv Heat Heat Mixture (e.g., 60 °C for 30 min) to Complete Reaction Deriv->Heat Inject Inject into GC-MS System Heat->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Ionization (Electron Impact - EI) Separate->Ionize Detect MS Detection (Scan or SIM Mode) Ionize->Detect Quant Quantification Detect->Quant

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

[1][2]

Executive Summary & Core Directive

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid (CAS 68415-18-9) is a fluorinated organic intermediate commonly used in medicinal chemistry.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[3]

Critical Operational Rule: Due to the presence of the fluorine atom, this compound must not be commingled with non-halogenated organic waste streams (e.g., pure acetone or methanol waste). Commingling halogenated and non-halogenated wastes can result in regulatory fines (EPA/RCRA) and significantly higher disposal costs due to the requirement for specialized incineration scrubbers to neutralize hydrogen fluoride (HF) emissions.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the waste is the first step in safe disposal. This compound is an organic acid with a halogen substituent.[2]

ParameterDataOperational Implication
Chemical Name This compoundUse full name on waste tags.
CAS Number 68415-18-9 Required for waste manifesting.[1][2]
Molecular Formula C₁₁H₁₁FO₃Confirms halogen content (F).[2]
Physical State Solid (White Powder)Dust inhalation hazard during transfer.[2]
Acidity Acidic (Carboxylic Acid)Incompatible with Bases (e.g., NaOH, amines).[2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][4][5] Irrit.)PPE: Nitrile gloves, safety glasses, fume hood.

Waste Classification Logic

The following decision tree illustrates the logic for segregating this specific compound.

DisposalLogicStartWaste Generation: CAS 68415-18-9StateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidDissolved in SolventStateCheck->LiquidSolutionStreamAStream A: Solid Hazardous Waste(Halogenated Organic)Solid->StreamAPack in wide-mouth jarSolventCheckIs Solvent Halogenated?Liquid->SolventCheckStreamBStream B: Halogenated Solvent Waste(e.g., DCM, Chloroform mixtures)SolventCheck->StreamBYes (e.g., DCM)StreamCStream C: Halogenated Solvent Waste(Even if solvent is Methanol/Acetone)SolventCheck->StreamCNo (e.g., MeOH)StreamC->StreamC*Presence of Solute mandatesHalogenated Stream classification

Figure 1: Waste segregation logic. Note that dissolving a halogenated solute in a non-halogenated solvent renders the entire mixture "Halogenated Waste" for disposal purposes.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Dispose of solid powder without generating dust or contaminating other streams.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Do not use narrow-neck bottles for solids.

  • Transfer: Perform all transfers inside a chemical fume hood to contain dust.

  • Labeling:

    • Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[2]

    • Constituents: List "100%".

  • Secondary Containment: Place the sealed jar into a secondary bin labeled "Solid Organic Waste".

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Objective: Prevent dangerous reactions and ensure regulatory compliance.

  • Segregation:

    • NEVER pour this acid into a "Basic Organic Waste" container.[2] The exotherm from neutralization can pressurize the container.

    • ALWAYS use the "Halogenated Solvent Waste" carboy, even if the primary solvent is methanol or acetonitrile. The fluorinated solute contaminates the stream.

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing it to pH 5-9 before adding it to the organic waste carboy, provided your facility's protocols allow bench-top neutralization.[2] If not, dispose of it as "Acidic Organic Waste".

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 90%, Water 9%").

    • List the solute: "this compound <1%".

    • Mark as "Halogenated".[2][3][6][7][8]

Emergency Spill Response (Disposal Specific)

Accidents often occur during the transfer of waste.

Spill TypeImmediate ActionCleanup Protocol
Solid Powder Spill 1. Alert nearby personnel.2. Don N95 mask or respirator.[2]Do not dry sweep. Cover with wet paper towels to prevent dust generation.[2] Scoop into a bag, seal, and label as hazardous waste debris.
Liquid Spill 1. Extinguish ignition sources.2. Evacuate if >500mL.[2]Use universal absorbent pads or vermiculite.[2] Do not use clay-based kitty litter if the solvent is hydrofluoric acid precursor (unlikely here, but good practice for fluorinated compounds).[2] Place soaked pads in a sealed bag.

Regulatory & Compliance Context

  • EPA RCRA Classification: While this specific compound is not explicitly "P" or "U" listed, it falls under the "Characteristic of Toxicity" if leachable, but operationally is treated as D001 (Ignitable) if in solvent or simply Non-RCRA Regulated Hazardous Waste (depending on state) requiring incineration.

  • Halogen Content: The fluorine atom classifies this as a halogenated organic.[2][3][8] Incineration of this waste requires facilities equipped with scrubbers to capture HF gas (Hydrofluoric Acid) generated during combustion [1].[2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[2] EPA.gov.[2] Available at: [Link][1][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: Fluorinated Organic Compounds Safety.[2] PubChem.[2] Available at: [Link][1][2]

  • University of Illinois Division of Research Safety. Halogenated Solvent Waste Disposal Guidelines. DRS.illinois.edu.[2] Available at: [Link][1][2]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid
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4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.